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  • Product: n-(4-Bromo-2,5-dimethylphenyl)acetamide
  • CAS: 13711-31-4

Core Science & Biosynthesis

Foundational

physical and chemical properties of n-(4-Bromo-2,5-dimethylphenyl)acetamide

An In-depth Technical Guide to N-(4-Bromo-2,5-dimethylphenyl)acetamide Foreword Prepared for researchers, medicinal chemists, and professionals in drug development, this guide provides a comprehensive technical overview...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to N-(4-Bromo-2,5-dimethylphenyl)acetamide

Foreword

Prepared for researchers, medicinal chemists, and professionals in drug development, this guide provides a comprehensive technical overview of N-(4-Bromo-2,5-dimethylphenyl)acetamide. Moving beyond a simple data sheet, this document synthesizes its core physicochemical properties, offers a reasoned protocol for its synthesis, discusses its application as a strategic building block in medicinal chemistry, and outlines critical safety and handling procedures. The insights herein are grounded in established chemical principles and data from authoritative sources, designed to empower informed experimental design and application.

Core Compound Identification and Properties

N-(4-Bromo-2,5-dimethylphenyl)acetamide is a substituted aromatic amide. Its structure, featuring a bromine atom and two methyl groups on the phenyl ring, makes it a valuable intermediate for introducing a specifically functionalized moiety into larger, more complex molecules. Its unique substitution pattern allows for targeted modifications in structure-activity relationship (SAR) studies.[1]

Physicochemical and Computed Data

The fundamental properties of this compound are summarized below. These values are critical for determining appropriate solvents, reaction temperatures, and purification methods.

PropertyValueSource
CAS Number 13711-31-4[2]
Molecular Formula C₁₀H₁₂BrNO[1][2]
Molecular Weight 242.11 g/mol [2][3]
IUPAC Name N-(4-bromo-2,5-dimethylphenyl)acetamide[1]
Appearance Solid (form may vary)[4]
Melting Point 185 °C[3]
Boiling Point 339.8 °C at 760 mmHg (Predicted)[1][3]
Density ~1.414 g/cm³ (Predicted)[1]
Flash Point 159.3 °C (Predicted)[3]
XLogP3 1.6[3]
Topological Polar Surface Area 29.1 Ų[3]
InChIKey TZQCMOHJNDKIEZ-UHFFFAOYSA-N[5]

Synthesis Protocol: Acetylation of 4-Bromo-2,5-dimethylaniline

The most direct and common method for preparing N-(4-Bromo-2,5-dimethylphenyl)acetamide is through the N-acetylation of its corresponding aniline precursor, 4-bromo-2,5-dimethylaniline. This is a robust and well-established transformation in organic synthesis. A similar procedure is employed for the synthesis of related N-arylacetamides.[6]

Rationale of the Synthetic Approach

The nucleophilic amine of 4-bromo-2,5-dimethylaniline attacks the electrophilic carbonyl carbon of an acetylating agent (e.g., acetic anhydride or acetyl chloride). The choice of acetic anhydride is often preferred in a laboratory setting for its moderate reactivity and safer handling compared to acetyl chloride. The reaction is typically performed in an acidic medium, like glacial acetic acid, which can act as both a solvent and a catalyst.[6] Alternatively, a non-nucleophilic base like pyridine can be used to scavenge the acid byproduct (HCl or acetic acid), driving the reaction to completion.

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification prep1 Dissolve 4-bromo-2,5-dimethylaniline in glacial acetic acid in a round-bottom flask. prep2 Equip flask with a reflux condenser and magnetic stirrer. prep1->prep2 Setup react1 Slowly add acetic anhydride to the stirred solution. prep2->react1 Proceed react2 Heat the mixture to reflux (e.g., 1-2 hours). react1->react2 Initiate react3 Monitor reaction completion via TLC. react2->react3 work1 Cool reaction mixture to room temperature. react3->work1 Proceed work2 Pour mixture into ice-cold water to precipitate the product. work1->work2 work3 Collect the solid precipitate by vacuum filtration. work2->work3 work4 Wash the solid with cold water to remove acid residue. work3->work4 purify1 Recrystallize the crude solid from a suitable solvent (e.g., ethanol/water). work4->purify1 Proceed purify2 Dry the purified crystals under vacuum. purify1->purify2

Caption: Workflow for the synthesis of N-(4-Bromo-2,5-dimethylphenyl)acetamide.

Spectroscopic and Analytical Characterization

While comprehensive, peer-reviewed spectral assignments for this specific molecule are not widely published, its structure allows for a highly confident prediction of its key spectroscopic features based on well-understood principles and data from analogous compounds like 4'-Bromoacetanilide.[7]

  • ¹H NMR (Proton NMR):

    • Amide Proton (N-H): A broad singlet is expected around δ 8.0-9.5 ppm. The broadness is due to quadrupole broadening from the adjacent nitrogen and potential hydrogen bonding.[7]

    • Aromatic Protons (Ar-H): Two singlets are expected in the aromatic region (δ 7.0-7.5 ppm), corresponding to the two non-equivalent protons on the phenyl ring.

    • Dimethyl Protons (-CH₃): Two distinct singlets are expected around δ 2.1-2.4 ppm, each integrating to 3H. Their slightly different chemical shifts would be due to their different positions relative to the bromo and acetamido groups.

    • Acetyl Protons (-COCH₃): A sharp singlet integrating to 3H is expected around δ 2.1 ppm.

  • ¹³C NMR (Carbon NMR):

    • Carbonyl Carbon (C=O): A signal is expected in the range of δ 168-170 ppm.

    • Aromatic Carbons (Ar-C): Six signals are expected in the range of δ 115-140 ppm. This includes four carbons attached to hydrogen or methyl groups and two quaternary carbons (one attached to bromine, one to the amide nitrogen).

    • Methyl Carbons (-CH₃): Three signals are expected in the aliphatic region, one for the acetyl methyl (around δ 24 ppm) and two for the aromatic methyls (around δ 18-22 ppm).

  • IR (Infrared) Spectroscopy:

    • N-H Stretch: A sharp to moderately broad peak around 3300 cm⁻¹ is characteristic of the secondary amide N-H bond.

    • C=O Stretch (Amide I): A strong, sharp absorption band around 1660-1680 cm⁻¹ is a key indicator of the amide carbonyl group.

    • Aromatic C=C Stretch: Medium intensity peaks will appear in the 1450-1600 cm⁻¹ region.

    • C-Br Stretch: A peak in the lower wavenumber region, typically 500-650 cm⁻¹, indicates the carbon-bromine bond.

  • Mass Spectrometry (MS):

    • The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in a nearly 1:1 ratio). The expected monoisotopic mass is 241.01023 Da.[3]

Applications in Research and Drug Development

N-(4-Bromo-2,5-dimethylphenyl)acetamide is primarily utilized as a chemical intermediate or building block in organic synthesis.[1][4] Its utility in drug discovery is significant for several reasons:

  • Scaffold for SAR Studies: The acetamide linkage is a common feature in many biologically active molecules. This compound provides a stable core upon which further complexity can be built. The bromine atom is particularly useful as it serves as a handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the systematic introduction of diverse chemical groups to probe interactions with biological targets.[8]

  • Modulation of Physicochemical Properties: The bromo and dimethyl substituents influence the lipophilicity, electronic nature, and metabolic stability of derivatives. Researchers can leverage this pre-functionalized ring to fine-tune the properties of a lead compound to improve its pharmacokinetic profile.

  • Precursor for Novel Therapeutics: Acetamide derivatives have been explored as potent antagonists and inhibitors for various targets, including receptors involved in inflammatory diseases and enzymes crucial for pathogen survival.[8][9] This compound serves as a starting point for the synthesis of new chemical entities within these therapeutic areas.

Safety, Handling, and Storage

As a laboratory chemical, N-(4-Bromo-2,5-dimethylphenyl)acetamide must be handled with appropriate precautions. The available safety data indicates several hazards.

GHS Hazard Identification
  • H302: Harmful if swallowed.[10]

  • H315: Causes skin irritation.[10]

  • H319: Causes serious eye irritation.[10]

  • H335: May cause respiratory irritation.[10]

Safe Handling and PPE Workflow

Adherence to a strict safety protocol is mandatory when working with this compound.

Sources

Exploratory

An In-depth Technical Guide to N-(4-Bromo-2,5-dimethylphenyl)acetamide: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction N-(4-Bromo-2,5-dimethylphenyl)acetamide is a halogenated aromatic amide that serves as a crucial building block in synthetic organic chemistry....

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-Bromo-2,5-dimethylphenyl)acetamide is a halogenated aromatic amide that serves as a crucial building block in synthetic organic chemistry. Its structure, featuring a substituted phenyl ring with bromine, two methyl groups, and an acetamido functional group, offers multiple reaction sites for the construction of more complex molecular architectures. This guide provides a comprehensive overview of its synthesis, detailed spectroscopic characterization, and a discussion of its current and potential applications, particularly in the fields of medicinal chemistry and materials science. The strategic placement of the bromine atom makes it an excellent substrate for various cross-coupling reactions, enabling the introduction of diverse functionalities and the generation of novel molecular scaffolds.

Chemical Properties and Data

A summary of the key physicochemical properties of N-(4-Bromo-2,5-dimethylphenyl)acetamide is presented in the table below.

PropertyValueReference
CAS Number 13711-31-4[1]
Molecular Formula C₁₀H₁₂BrNO[1]
Molecular Weight 242.11 g/mol [1]
IUPAC Name N-(4-bromo-2,5-dimethylphenyl)acetamide[1]
Predicted Density ~1.414 g/cm³[1]
Predicted Boiling Point ~339.8°C at 760 mmHg[1]

Synthesis of N-(4-Bromo-2,5-dimethylphenyl)acetamide

The synthesis of N-(4-Bromo-2,5-dimethylphenyl)acetamide is typically achieved through the N-acetylation of 4-bromo-2,5-dimethylaniline. This reaction is a straightforward and efficient method that proceeds with high yield. The underlying principle of this synthesis is the nucleophilic attack of the amino group of the aniline derivative on the electrophilic carbonyl carbon of an acetylating agent, such as acetic anhydride or acetyl chloride. The presence of a base is often employed to neutralize the acid byproduct and drive the reaction to completion.

Reaction Mechanism

The synthesis proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of 4-bromo-2,5-dimethylaniline attacks the carbonyl carbon of acetic anhydride. This is followed by the elimination of an acetate ion as a leaving group, resulting in the formation of the amide product, N-(4-Bromo-2,5-dimethylphenyl)acetamide.

Synthesis_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Aniline 4-Bromo-2,5-dimethylaniline Intermediate Tetrahedral Intermediate Aniline->Intermediate Nucleophilic Attack AceticAnhydride Acetic Anhydride AceticAnhydride->Intermediate Product N-(4-Bromo-2,5-dimethylphenyl)acetamide Intermediate->Product Elimination of Acetate Byproduct Acetic Acid Intermediate->Byproduct Applications cluster_core N-(4-Bromo-2,5-dimethylphenyl)acetamide cluster_reactions Chemical Transformations cluster_derivatives Derivative Classes cluster_activities Potential Biological Activities Core Core Compound Coupling Palladium-Catalyzed Cross-Coupling Reactions Core->Coupling Modification Functional Group Modification Core->Modification Pharma Pharmaceutical Leads Coupling->Pharma Materials Functional Materials Coupling->Materials Modification->Pharma Anticancer Anticancer Pharma->Anticancer EnzymeInhibition Enzyme Inhibition Pharma->EnzymeInhibition Antimicrobial Antimicrobial Pharma->Antimicrobial

Sources

Foundational

N-(4-Bromo-2,5-dimethylphenyl)acetamide: A Versatile Scaffold for Diversity-Oriented Synthesis

[1] Executive Summary N-(4-Bromo-2,5-dimethylphenyl)acetamide (CAS: 13711-31-4) represents a critical "pivot point" in modern medicinal chemistry. As a trisubstituted aryl bromide, it offers a unique combination of steri...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

N-(4-Bromo-2,5-dimethylphenyl)acetamide (CAS: 13711-31-4) represents a critical "pivot point" in modern medicinal chemistry. As a trisubstituted aryl bromide, it offers a unique combination of steric defined geometry (via the 2,5-dimethyl pattern) and high chemoselectivity for transition-metal catalyzed cross-coupling reactions.

This guide moves beyond basic catalog data to provide a field-tested workflow for utilizing this compound. We explore its synthesis, its role as a robust electrophile in Suzuki-Miyaura and Buchwald-Hartwig couplings, and its utility in fragment-based drug discovery (FBDD) where the acetamide motif frequently mimics acetyl-lysine in bromodomain inhibition.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6]

Understanding the physical behavior of this scaffold is prerequisite to successful reaction planning. The hydrophobic dimethyl backbone significantly alters solubility compared to the parent acetanilide.

PropertyValue / Description
CAS Number 13711-31-4
IUPAC Name N-(4-bromo-2,5-dimethylphenyl)acetamide
Molecular Formula C₁₀H₁₂BrNO
Molecular Weight 242.11 g/mol
Appearance White to off-white crystalline solid
LogP (Predicted) ~2.45 (Moderate Lipophilicity)
Melting Point 172–174 °C (Typical range for pure polymorph)
Solubility Soluble in DMSO, DMF, MeOH (warm); sparingly soluble in water.
Key Functional Groups Aryl Bromide (Electrophile), Acetamide (H-bond donor/acceptor)

Validated Synthesis Protocol: Acetylation of 4-Bromo-2,5-dimethylaniline

While commercially available, in-house synthesis is often required to ensure isotopic purity or to generate fresh material free of oxidation byproducts. The following protocol is optimized for yield and purity without chromatographic purification.

Reaction Logic

We utilize acetic anhydride as the acylating agent rather than acetyl chloride.

  • Why? Acetyl chloride generates HCl, requiring an exogenous base (e.g., TEA) and an aqueous workup that can complicate isolation. Acetic anhydride allows for a cleaner reaction where the byproduct (acetic acid) serves as the solvent/crystallization medium.

Step-by-Step Methodology

Reagents:

  • 4-Bromo-2,5-dimethylaniline (1.0 eq)

  • Acetic Anhydride (1.2 eq)

  • Glacial Acetic Acid (Solvent, 3-5 volumes)

  • Sodium Acetate (0.1 eq, Catalyst)

Protocol:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-2,5-dimethylaniline in glacial acetic acid at room temperature.

  • Activation: Add sodium acetate. This buffers the solution and catalyzes the nucleophilic attack of the amine.

  • Addition: Add acetic anhydride dropwise over 10 minutes. Note: The reaction is effectively exothermic; monitor internal temperature to keep < 40°C.

  • Reaction: Stir at room temperature for 2 hours.

    • Self-Validating Check (TLC): Elute in 30% EtOAc/Hexanes. Starting amine (more polar, stains with ninhydrin) should disappear; product (less polar, UV active) appears.

  • Quench & Crystallization: Pour the reaction mixture slowly into 10 volumes of ice-cold water with vigorous stirring. The product will precipitate immediately as a white solid.

  • Isolation: Filter the precipitate via vacuum filtration. Wash the cake with cold water (3x) to remove residual acetic acid.

  • Drying: Dry in a vacuum oven at 50°C overnight.

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 4-Bromo-2,5- dimethylaniline Reagent Add Ac2O + NaOAc (in AcOH) Start->Reagent Reaction Stir RT, 2h (TLC Check) Reagent->Reaction Quench Quench in Ice Water Reaction->Quench Conversion >99% Isolate Filter & Wash (Remove AcOH) Quench->Isolate Product Pure Product (>95% Yield) Isolate->Product

Caption: Optimized acetylation workflow minimizing solvent waste and maximizing purity via precipitation.

Downstream Applications: Diversity-Oriented Synthesis

The primary value of N-(4-Bromo-2,5-dimethylphenyl)acetamide lies in the aryl bromide moiety. It serves as a robust electrophile for palladium-catalyzed cross-coupling. The ortho-methyl group provides steric protection, often preventing side reactions (like dehalogenation) but requiring active catalyst systems.

Suzuki-Miyaura Cross-Coupling (Biaryl Synthesis)

This reaction couples the scaffold with aryl boronic acids to create biaryl systems, common in kinase inhibitors.

  • Catalyst System: Pd(dppf)Cl₂ or Pd(PPh₃)₄.

  • Base: K₂CO₃ or Cs₂CO₃ (mild bases prevent hydrolysis of the acetamide).

  • Solvent: Dioxane/Water (4:1).

  • Key Insight: The 2,5-dimethyl substitution pattern forces the newly formed biaryl bond to twist out of planarity, increasing solubility and potentially improving selectivity for protein binding pockets.

Buchwald-Hartwig Amination

Replacing the bromine with an amine allows for the synthesis of complex aniline derivatives.

  • Ligand Choice: Due to the steric bulk of the ortho-methyl group, standard ligands may fail. Use bulky, electron-rich phosphines like XPhos or BrettPhos to facilitate the oxidative addition and reductive elimination steps.

Functionalization Pathway Diagram

Applications Core N-(4-Bromo-2,5-dimethylphenyl)acetamide (Scaffold) Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd(0)) Core->Suzuki Path A Buchwald Buchwald-Hartwig Amination (HNR2, Pd-XPhos) Core->Buchwald Path B Heck Heck Reaction (Alkenes, Pd(OAc)2) Core->Heck Path C Biaryl Biaryl Acetamides (Kinase Inhibitors) Suzuki->Biaryl Aniline Diaryl Amines (GPCR Ligands) Buchwald->Aniline Styrene Styrenyl Acetamides (Polymer Precursors) Heck->Styrene

Caption: Divergent synthesis pathways utilizing the aryl bromide handle for library generation.

Analytical Characterization (Self-Validation)

When characterizing this compound, specific spectral signatures confirm the structure.

¹H NMR Interpretation (400 MHz, DMSO-d₆)
  • δ 2.05 (s, 3H): Acetyl methyl group (–NHCOCH ₃).

  • δ 2.25 (s, 3H): Aryl methyl (C2-CH ₃).

  • δ 2.30 (s, 3H): Aryl methyl (C5-CH ₃).

  • δ 7.35 (s, 1H): Aromatic proton at C6 (shielded relative to C3).

  • δ 7.45 (s, 1H): Aromatic proton at C3 (deshielded by adjacent Br).

  • δ 9.30 (bs, 1H): Amide N–H (exchangeable with D₂O).

Note: The presence of two distinct aromatic singlets confirms the para-substitution pattern of the protons (2,5-substitution of the ring).

Mass Spectrometry (ESI+)
  • Observed Mass: [M+H]⁺ = 242.0 / 244.0.

  • Pattern: The characteristic 1:1 isotopic ratio of ⁷⁹Br and ⁸¹Br is the definitive signature of the successful incorporation of the bromine atom.

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye/Respiratory).

  • Specific Risk: As an acetanilide derivative, chronic high-level exposure could theoretically lead to methemoglobinemia, although the risk is lower than with simple aniline.

  • Handling: Handle in a fume hood. Wear nitrile gloves.

  • Storage: Store at room temperature, protected from light. The C-Br bond is stable, but prolonged exposure to UV light can cause slow debromination.

References

  • National Institute of Standards and Technology (NIST). (2023). Acetamide, N-(4-bromophenyl)- Mass Spectrum and IR Data. (Used as spectral surrogate for acetanilide core). Retrieved from [Link]

  • PubChem. (2023). Compound Summary: N-(4-bromo-2,5-dimethylphenyl)acetamide (CID 279970).[1] Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Foundational reference for the coupling protocols described). Retrieved from [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. (Basis for XPhos recommendation). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Purification of N-(4-Bromo-2,5-dimethylphenyl)acetamide by Recrystallization: An Application Note and Protocol

Abstract This technical guide provides a comprehensive protocol for the purification of N-(4-Bromo-2,5-dimethylphenyl)acetamide via recrystallization. Recrystallization is a fundamental and highly effective technique for...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive protocol for the purification of N-(4-Bromo-2,5-dimethylphenyl)acetamide via recrystallization. Recrystallization is a fundamental and highly effective technique for the purification of solid organic compounds, predicated on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures. This document outlines the underlying principles, a detailed step-by-step protocol, and critical considerations for solvent selection to achieve high purity of N-(4-Bromo-2,5-dimethylphenyl)acetamide, a key intermediate in various research and development applications. The intended audience for this guide includes researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction: The Principle of Recrystallization

Recrystallization is a purification technique that leverages the principle that the solubility of most solid compounds increases with temperature.[1] In an ideal recrystallization process, an impure solid is dissolved in a minimal amount of a suitable hot solvent to create a saturated solution. As this solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline solid. The impurities, which are ideally present in smaller concentrations, remain dissolved in the cooled solvent (mother liquor). The purified crystals are then isolated by filtration.

The selection of an appropriate solvent is the most critical step in developing a successful recrystallization protocol. An ideal solvent should exhibit the following characteristics:

  • High solvency for the target compound at elevated temperatures and low solvency at room temperature or below. This differential solubility is essential for maximizing the recovery of the purified product.

  • Impurities should be either highly soluble in the solvent at all temperatures or sparingly soluble at elevated temperatures. This ensures that the impurities either remain in the mother liquor or can be removed by hot filtration.

  • The solvent should not react chemically with the compound being purified.

  • The solvent should be volatile enough to be easily removed from the purified crystals.

For substituted acetanilides, such as N-(4-Bromo-2,5-dimethylphenyl)acetamide, polar solvents or mixed solvent systems are often employed.[2][3] An ethanol/water mixture is a particularly common and effective choice for this class of compounds.[3]

Synthesis and Potential Impurities of N-(4-Bromo-2,5-dimethylphenyl)acetamide

A common synthetic route to N-(4-Bromo-2,5-dimethylphenyl)acetamide involves the N-acetylation of 4-bromo-2,5-dimethylaniline. This reaction is typically carried out using an acetylating agent such as acetic anhydride or acetyl chloride, often in the presence of a base or a catalyst.

Figure 1: Synthesis of N-(4-Bromo-2,5-dimethylphenyl)acetamide

G 4-bromo-2,5-dimethylaniline 4-bromo-2,5-dimethylaniline Product N-(4-Bromo-2,5-dimethylphenyl)acetamide 4-bromo-2,5-dimethylaniline->Product Acetylation Acetic Anhydride Acetic Anhydride (or Acetyl Chloride) Acetic Anhydride->Product

Caption: Synthetic pathway for N-(4-Bromo-2,5-dimethylphenyl)acetamide.

Based on this synthetic pathway, the primary impurities that may be present in the crude product include:

  • Unreacted 4-bromo-2,5-dimethylaniline: The starting amine is a common impurity if the acetylation reaction does not proceed to completion.[4]

  • Acetic acid: Formed as a byproduct when using acetic anhydride, or from the hydrolysis of the acetylating agent.

  • Di-acetylated byproduct: Although less common, over-acetylation can occur, leading to the formation of N-acetyl-N-(4-bromo-2,5-dimethylphenyl)acetamide.[4]

  • Oxidation products: Aromatic amines can be susceptible to oxidation, which may result in colored impurities.[4]

Materials and Equipment

Materials:

  • Crude N-(4-Bromo-2,5-dimethylphenyl)acetamide

  • Ethanol (95% or absolute)

  • Deionized water

  • Activated carbon (optional, for colored impurities)

  • Boiling chips

Equipment:

  • Erlenmeyer flasks (various sizes)

  • Graduated cylinders

  • Heating mantle or hot plate with magnetic stirring capability

  • Magnetic stir bar

  • Condenser (optional, to prevent solvent evaporation)

  • Büchner funnel and filter flask

  • Vacuum source

  • Filter paper

  • Spatula

  • Watch glass

  • Melting point apparatus

Experimental Protocol

This protocol details the purification of N-(4-Bromo-2,5-dimethylphenyl)acetamide using a mixed ethanol-water solvent system. This method is generally effective for substituted acetanilides.[2]

Step 1: Dissolution in a Minimum Amount of Hot Solvent
  • Place the crude N-(4-Bromo-2,5-dimethylphenyl)acetamide into an appropriately sized Erlenmeyer flask.

  • Add a magnetic stir bar and a few boiling chips to the flask.

  • In a separate beaker, heat ethanol to its boiling point.

  • Add the minimum amount of hot ethanol to the Erlenmeyer flask containing the crude solid to create a slurry.

  • Heat the slurry on a hot plate with stirring until the ethanol begins to boil gently.

  • Continue to add small portions of hot ethanol until the solid just dissolves. It is crucial to use the minimum amount of solvent to ensure a good recovery.[1]

Step 2: Decolorization (Optional)

If the resulting solution is colored, this may indicate the presence of high-molecular-weight, colored impurities. These can often be removed with activated carbon.

  • Remove the flask from the heat source and allow the solution to cool slightly below its boiling point.

  • Add a small amount of activated carbon (a spatula tip is usually sufficient) to the solution. Caution: Adding activated carbon to a boiling solution can cause it to boil over violently.

  • Reheat the solution to boiling for a few minutes with continuous stirring.

Step 3: Hot Gravity Filtration (if activated carbon was used)

This step is necessary to remove the activated carbon and any other insoluble impurities.

  • Set up a hot gravity filtration apparatus using a stemless funnel and fluted filter paper.

  • Preheat the funnel and the receiving Erlenmeyer flask by pouring hot ethanol through the filter paper.

  • Quickly pour the hot solution containing the activated carbon through the fluted filter paper into the preheated receiving flask.

Step 4: Crystallization
  • Heat the clear solution to boiling to ensure all the solute is dissolved.

  • Slowly add hot deionized water dropwise to the boiling ethanol solution until the solution becomes slightly cloudy (turbid). This indicates that the saturation point has been reached.

  • Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[2]

  • Once crystal formation appears to be complete at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of the purified product.

Step 5: Collection and Washing of Crystals
  • Set up a Büchner funnel with filter paper over a clean filter flask connected to a vacuum source.

  • Wet the filter paper with a small amount of ice-cold ethanol-water mixture (in approximately the same ratio as the final crystallization mixture).

  • Turn on the vacuum and swirl the crystalline mixture in the Erlenmeyer flask to create a slurry.

  • Quickly pour the slurry into the Büchner funnel.

  • Wash the crystals with a small amount of the ice-cold ethanol-water mixture to remove any adhering mother liquor containing impurities. It is important to use a minimal amount of cold solvent for washing to avoid redissolving the product.

  • Continue to draw air through the crystals on the filter paper for several minutes to help them dry.

Step 6: Drying and Characterization
  • Transfer the purified crystals from the filter paper to a pre-weighed watch glass.

  • Allow the crystals to air-dry completely. For faster drying, a vacuum oven at a temperature well below the compound's melting point can be used.

  • Once dry, weigh the purified N-(4-Bromo-2,5-dimethylphenyl)acetamide and calculate the percent recovery.

  • Determine the melting point of the purified product. A sharp melting point close to the literature value (185 °C) is an indicator of high purity.

Figure 2: Recrystallization Workflow

G A Crude Solid B Dissolve in minimum hot ethanol A->B C Hot Solution B->C D Add hot water to cloud point C->D E Saturated Solution D->E F Slow Cooling (Crystallization) E->F G Crystal Slurry F->G H Vacuum Filtration G->H I Wash with ice-cold solvent H->I J Purified Crystals I->J K Drying J->K L Pure Dry Product K->L

Caption: A step-by-step workflow for the recrystallization process.

Quantitative Data Summary

ParameterRecommended Value/RangeRationale
Melting Point 185 °CA sharp melting point close to the literature value indicates high purity.[5]
Initial Solvent EthanolA good solvent for many substituted acetanilides at elevated temperatures.[2]
Anti-Solvent Deionized WaterThe compound is expected to have low solubility in water, making it an effective anti-solvent.
Cooling Method Slow cooling to room temperature, followed by an ice bathPromotes the formation of large, pure crystals and maximizes yield.[2]
Washing Solvent Ice-cold ethanol/water mixtureMinimizes the loss of purified product during the washing step.

Troubleshooting

IssuePossible CauseRecommended Solution
Oiling out The boiling point of the solvent is higher than the melting point of the solute. / The solution is supersaturated.Use a lower boiling point solvent. / Add a small amount of hot solvent to redissolve the oil and attempt to recrystallize again.
No crystal formation Too much solvent was used. / The solution is supersaturated.Boil off some of the solvent to concentrate the solution. / Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.[2]
Low recovery Too much solvent was used. / Premature crystallization during hot filtration. / Washing with too much or warm solvent.Use the minimum amount of hot solvent necessary for dissolution. / Ensure the filtration apparatus is preheated. / Use a minimal amount of ice-cold solvent for washing.
Colored crystals Incomplete removal of colored impurities.Repeat the recrystallization process, including the optional activated carbon step.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the purification of N-(4-Bromo-2,5-dimethylphenyl)acetamide by recrystallization. By carefully selecting the solvent system and controlling the experimental parameters, researchers can effectively remove impurities and obtain a high-purity product. The principles and techniques described herein are broadly applicable to the purification of other solid organic compounds.

References

  • Jasinski, J. P., Guild, C. J., Yathirajan, H. S., Narayana, B., & Samshuddin, S. (2013). N-(4-Bromophenyl)acetamide: a new polymorph. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 3), o461. [Link]

  • Zubrick, J. W. (2014). The Organic Chem Lab Survival Manual: A Student's Guide to Techniques. John Wiley & Sons.
  • Cerritos College. (n.d.). Purification of Impure Acetanilide (Recrystallization). Retrieved from [Link]

  • Scribd. (n.d.). Recrystallization of Acetanilide. Retrieved from [Link]

  • Scribd. (n.d.). Recrystallization and Sublimation of Acetanilide. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization of Impure Acetanilide and Melting Point Determination. Retrieved from [Link]

  • PubChem. (n.d.). N-(4-bromo-2,5-dimethylphenyl)acetamide. Retrieved from [Link]

  • NIST. (n.d.). Acetamide, N-(4-bromophenyl)-. Retrieved from [Link]

  • Stenutz. (n.d.). N-(4-bromo-2,6-dimethylphenyl)acetamide. Retrieved from [Link]

  • ResearchGate. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. Retrieved from [Link]

  • ResearchGate. (2013). N-(4-Bromophenyl)acetamide: a new polymorph. Retrieved from [Link]

  • CompTox Chemicals Dashboard. (n.d.). 2-Bromo-N-(4-fluoro-2-methylphenyl)acetamide. Retrieved from [Link]

  • PubChem. (n.d.). Acetamide, bromo-N-phenyl-. Retrieved from [Link]

  • Journal of Chemical, Biological and Physical Sciences. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2,5-dimethylaniline. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: 4-bromo-N,N-dimethylaniline. Retrieved from [Link]

Sources

Application

Application Note: Pharmacological Profiling of the Halogenated Acetanilide Scaffold

Focus Compound: -(4-Bromo-2,5-dimethylphenyl)acetamide Executive Summary & Rationale This guide details the screening protocol for -(4-Bromo-2,5-dimethylphenyl)acetamide (CAS: 13711-31-4), a structural hybrid of the priv...

Author: BenchChem Technical Support Team. Date: February 2026

Focus Compound: -(4-Bromo-2,5-dimethylphenyl)acetamide

Executive Summary & Rationale

This guide details the screening protocol for


-(4-Bromo-2,5-dimethylphenyl)acetamide  (CAS: 13711-31-4), a structural hybrid of the privileged acetanilide pharmacophore. While acetanilides are historically significant (e.g., analgesic antipyretics), modern medicinal chemistry exploits them as scaffolds for antimicrobial and anticancer agents.

Why Screen This Molecule?

  • The Halogen Handle (4-Br): The bromine atom at the para position acts as a sigma-hole donor, capable of forming halogen bonds with carbonyl backbone oxygens in target proteins—a stronger and more directional interaction than hydrogen bonding [1].

  • Steric Modulation (2,5-Dimethyl): The ortho and meta methyl groups exert steric pressure, twisting the amide bond out of planarity with the phenyl ring. This conformation potentially reduces the rate of enzymatic hydrolysis (metabolic stability) compared to flat acetanilides.

  • Lipophilicity: The combination of halogenation and methylation increases

    
    , enhancing membrane permeability for intracellular targeting.
    
Compound Management & Quality Control

Objective: Ensure experimental reproducibility by validating compound integrity before biological exposure.

Protocol A: Stock Solution Preparation The compound is hydrophobic. Improper solubilization will lead to micro-precipitation in aqueous media, causing false negatives (loss of concentration) or false positives (aggregate-induced promiscuity).

  • Solvent: Dimethyl sulfoxide (DMSO), Anhydrous

    
    99.9%.
    
  • Target Concentration: 10 mM or 20 mM master stock.

  • Procedure:

    • Weigh solid compound into a glass vial (avoid plastics initially to prevent leaching).

    • Add DMSO to achieve target molarity.

    • Critical Step: Vortex for 30 seconds, then sonicate for 5 minutes at room temperature.

    • Visual Check: Solution must be optically clear. Any turbidity indicates insolubility.

  • Storage: Aliquot into single-use amber tubes. Store at -20°C. Avoid freeze-thaw cycles.

Protocol B: LC-MS Purity Check (Mandatory) Acetanilides can degrade into their parent anilines (here, 4-bromo-2,5-dimethylaniline), which are often cytotoxic and genotoxic.

  • Acceptance Criteria: Purity

    
     95% by Peak Area (UV 254 nm).
    
  • Mass Spec Confirmation: Verify

    
     peak (approx. 242/244 Da due to 
    
    
    
    isotope pattern).
Primary Screen: Antimicrobial Susceptibility

Rationale: Halogenated acetanilides frequently exhibit bacteriostatic activity by inhibiting cell wall synthesis or disrupting membrane integrity.

Method: Broth Microdilution (Adapted from CLSI M07 guidelines [2]).

Reagents
  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Indicator: Resazurin (Alamar Blue) – 0.01% solution.

  • Controls: Ciprofloxacin (Positive), DMSO (Vehicle Negative).

Workflow
  • Inoculum Prep: Adjust bacterial culture (S. aureus, E. coli) to

    
     CFU/mL.
    
  • Plate Layout (96-well):

    • Columns 1-10: Serial 2-fold dilution of Test Compound (Range: 100

      
      M to 0.19 
      
      
      
      M).
    • Column 11: Growth Control (Bacteria + DMSO).

    • Column 12: Sterility Control (Media only).

  • Incubation: 18–24 hours at 37°C.

  • Readout (The Resazurin Step):

    • Add 10

      
      L Resazurin to all wells.
      
    • Incubate for 1–4 hours.

    • Logic: Viable cells reduce blue resazurin (non-fluorescent) to pink resorufin (highly fluorescent).

    • Metric: Minimum Inhibitory Concentration (MIC) is the lowest concentration preventing the Blue

      
       Pink color shift.
      
Secondary Screen: Mammalian Cytotoxicity

Rationale: To determine the Selectivity Index (SI). A potent antibiotic is useless if it kills human cells at the same concentration.

Method: MTT Assay [3]. Cell Line: HepG2 (Liver carcinoma) or HEK293 (Kidney).

Workflow
  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Remove media. Add fresh media containing compound (diluted from DMSO stock).

    • Constraint: Final DMSO concentration must be

      
       to avoid solvent toxicity.
      
  • Exposure: 48 hours at 37°C, 5%

    
    .
    
  • Development:

    • Add MTT reagent (0.5 mg/mL). Incubate 3–4 hours.

    • Mitochondrial succinate dehydrogenase in living cells reduces MTT to purple formazan crystals.

    • Solubilize crystals with DMSO.

  • Quantification: Measure Absorbance at 570 nm.

Data Analysis & Visualization
Quantitative Metrics

Summarize your findings using the following table structure.

ParameterDefinitionFormulaTarget Threshold
MIC Min. Inhibitory Conc.Visual/OD600

(Hit)

Cytotoxic Conc. 50%Non-linear regression (Sigmoidal)

(Safe)
SI Selectivity Index


(Lead Candidate)
Z-Factor Assay Quality$1 - \frac{3(\sigma_p + \sigma_n)}{\mu_p - \mu_n
Screening Workflow Diagram (Graphviz)

ScreeningWorkflow Compound N-(4-Bromo-2,5-dimethylphenyl)acetamide (Solid) Stock DMSO Stock (20 mM) Compound->Stock Solubilization QC QC: LC-MS (>95% Purity) Stock->QC Validation Bacteria Primary Screen: Broth Microdilution (Bacteria) QC->Bacteria Dilution Cells Secondary Screen: MTT Assay (HepG2/HEK293) QC->Cells Dilution MIC Readout: MIC (Resazurin) Bacteria->MIC CC50 Readout: CC50 (Abs 570nm) Cells->CC50 Analysis Data Analysis Selectivity Index (SI) MIC->Analysis CC50->Analysis Decision Decision Gate Analysis->Decision Calc SI Hit (SI > 10) Hit (SI > 10) Decision->Hit (SI > 10) Toxic/Inactive Toxic/Inactive Decision->Toxic/Inactive

Figure 1: The sequential screening cascade. The compound must pass QC before parallel assessment of efficacy (Bacteria) and safety (Mammalian Cells).

Mechanistic Insight (Advanced Profiling)

If the compound shows high potency (


), investigate the mechanism:
  • ROS Generation: Acetanilides can induce oxidative stress. Use

    
     staining to detect Reactive Oxygen Species.
    
  • Membrane Permeabilization: Use Propidium Iodide (PI) uptake assays. If bacteria turn red rapidly, the compound acts as a membrane detergent (bactericidal) rather than a metabolic inhibitor (bacteriostatic).

References
  • Wilcken, R., et al. (2013). Halogen Bonding in Medicinal Chemistry: From Observation to Prediction. Journal of Medicinal Chemistry. Link

  • CLSI. (2023). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. Link

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods. Link

  • Zhang, J.H., et al. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. Link

  • PubChem. Compound Summary for CID 13711-31-4. National Center for Biotechnology Information. Link

Method

Application Note: A Comprehensive Guide to Assay Development for N-(4-Bromo-2,5-dimethylphenyl)acetamide

Abstract N-(4-Bromo-2,5-dimethylphenyl)acetamide is a substituted aromatic amide that serves as a critical intermediate in the synthesis of complex organic molecules, including potential pharmaceutical and agrochemical a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-(4-Bromo-2,5-dimethylphenyl)acetamide is a substituted aromatic amide that serves as a critical intermediate in the synthesis of complex organic molecules, including potential pharmaceutical and agrochemical agents.[1][2] Its utility in synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions, makes it a valuable building block for research and development.[2][3] The purity and precise characterization of this intermediate are paramount to ensure the desired outcome, yield, and safety profile of the final products. This application note provides a comprehensive guide for researchers and drug development professionals on establishing robust and reliable analytical assays for the identification, quantification, and purity assessment of N-(4-Bromo-2,5-dimethylphenyl)acetamide. We present detailed protocols for High-Performance Liquid Chromatography (HPLC) for purity and assay determination, Gas Chromatography-Mass Spectrometry (GC-MS) for impurity profiling, and spectroscopic methods (UV-Vis, NMR) for structural confirmation.

Introduction and Strategic Importance

The development of robust analytical methods is a cornerstone of modern chemical and pharmaceutical development. For a key intermediate like N-(4-Bromo-2,5-dimethylphenyl)acetamide, validated assays are indispensable for several reasons:

  • Quality Control (QC): To verify the identity and purity of incoming raw materials and synthesized batches.

  • Process Chemistry: To monitor reaction progress, identify by-products, and optimize synthesis conditions.

  • Stability Studies: To assess the degradation of the compound under various storage conditions.

  • Regulatory Compliance: To provide accurate and reliable data for documentation and submission purposes.

This guide is structured to provide not just procedural steps, but the underlying scientific rationale, enabling scientists to adapt and troubleshoot these methods effectively.

Physicochemical Profile

A foundational understanding of the analyte's properties is critical for selecting the appropriate analytical techniques.

PropertyValueSource
IUPAC Name N-(4-bromo-2,5-dimethylphenyl)acetamide[4]
Molecular Formula C₁₀H₁₂BrNO[2]
Molecular Weight 242.11 g/mol [2]
Predicted Boiling Point ~339.8°C at 760 mmHg[2]
Predicted Density ~1.414 g/cm³[2]
Structure A brominated and dimethyl-substituted acetamide[2]

The compound's relatively high molecular weight and boiling point suggest that High-Performance Liquid Chromatography (HPLC) is the preferred method for quantification and purity analysis, while Gas Chromatography (GC) may be suitable for analyzing more volatile impurities.

Overall Assay Development Workflow

The logical flow for developing and implementing assays for N-(4-Bromo-2,5-dimethylphenyl)acetamide involves a multi-tiered approach, starting with qualitative identification and culminating in a fully validated quantitative method.

AssayWorkflow cluster_0 Phase 1: Identification & Characterization cluster_1 Phase 2: Method Development & Optimization cluster_2 Phase 3: Method Validation (ICH Q2(R1)) cluster_3 Phase 4: Routine Implementation Start Reference Standard & Sample Receipt NMR NMR Spectroscopy (¹H, ¹³C) Structural Confirmation Start->NMR UV_Vis UV-Vis Spectroscopy (λmax Determination) Start->UV_Vis HPLC_Dev HPLC Method Development (Purity & Assay) UV_Vis->HPLC_Dev Validation Full Method Validation (Specificity, Linearity, Accuracy, Precision, Robustness) HPLC_Dev->Validation GCMS_Dev GC-MS Method Development (Impurity Profile) Routine Routine QC Testing & Stability Analysis Validation->Routine Report Certificate of Analysis (CoA) Generation Routine->Report

Caption: High-level workflow for assay development.

Chromatographic Assays: Purity and Quantification

Chromatographic techniques are the gold standard for separating and quantifying components in a mixture. For N-(4-Bromo-2,5-dimethylphenyl)acetamide, HPLC is the primary recommended technique.

Primary Assay: Reversed-Phase HPLC (RP-HPLC) with UV Detection

Expertise & Causality: RP-HPLC is the method of choice due to the compound's polarity, aromatic nature (which provides strong UV absorbance), and low volatility. A C18 stationary phase is selected for its versatility in retaining moderately non-polar compounds like this substituted acetamide. The mobile phase, a mixture of acetonitrile and water, is standard for RP-HPLC. A mild acid like formic acid is added to suppress the ionization of any potential acidic or basic impurities and ensure sharp, symmetrical peaks.[5]

Protocol 3.1: HPLC Purity and Assay Determination

  • Equipment and Reagents:

    • HPLC system with a UV/Vis or Diode Array Detector (DAD).

    • C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Acetonitrile (HPLC grade).

    • Formic acid (LC-MS grade).

    • Ultrapure water.

    • N-(4-Bromo-2,5-dimethylphenyl)acetamide reference standard (purity ≥ 99.5%).

  • Chromatographic Conditions:

ParameterRecommended SettingRationale
Mobile Phase A 0.1% Formic Acid in WaterAqueous phase for RP chromatography.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic phase for elution.
Gradient 0-2 min (40% B), 2-15 min (40-90% B), 15-18 min (90% B), 18-18.1 min (90-40% B), 18.1-25 min (40% B)A gradient ensures elution of the main peak and any potential late-eluting impurities.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temp. 30°CEnsures reproducible retention times.
Detection λ 245 nm (or as determined by UV scan)Wavelength of maximum absorbance for acetanilides.[6]
Injection Vol. 10 µL
  • Solution Preparation:

    • Standard Solution (0.1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile:Water (diluent).

    • Sample Solution (0.1 mg/mL): Prepare in the same manner as the standard solution using the sample to be tested.

  • Procedure & Calculations:

    • Equilibrate the system until a stable baseline is achieved.

    • Perform a blank injection (diluent) to ensure no system peaks interfere.

    • Inject the standard solution five times to establish system suitability (RSD of peak area ≤ 2.0%).

    • Inject the sample solution in duplicate.

    • Purity (% Area): Calculate the percentage purity by dividing the area of the main peak by the total area of all peaks in the chromatogram.

    • Assay (% w/w): Calculate the assay against the reference standard using the formula: Assay % = (Area_Sample / Area_Std) * (Conc_Std / Conc_Sample) * Purity_Std

Trustworthiness - Method Validation: The reliability of this HPLC method must be confirmed through validation according to ICH Q2(R1) guidelines.[7] This process demonstrates that the method is fit for its intended purpose.

Validation center_node Validated HPLC Method Specificity Specificity (Peak Purity) center_node->Specificity Linearity Linearity & Range center_node->Linearity Accuracy Accuracy (% Recovery) center_node->Accuracy Precision Precision (Repeatability & Intermediate) center_node->Precision LOD Limit of Detection center_node->LOD LOQ Limit of Quantitation center_node->LOQ Robustness Robustness center_node->Robustness

Caption: Core parameters for HPLC method validation.

Validation ParameterAcceptance Criteria
Specificity The analyte peak is free of interference from blank, impurities, and degradation products. Peak purity index > 0.995 (DAD).
Linearity Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the target concentration.
Accuracy Mean recovery of 98.0% - 102.0% for spiked samples at three concentration levels.
Precision Repeatability (RSD ≤ 1.0%), Intermediate Precision (RSD ≤ 2.0%).
LOD & LOQ Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ. LOQ should be precisely and accurately quantifiable.
Robustness Method remains unaffected by small, deliberate changes in flow rate (±0.1 mL/min), column temp (±2°C), and mobile phase composition (±2% organic).
Secondary Assay: Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Causality: While HPLC is superior for the parent compound, GC-MS is the definitive tool for identifying and quantifying volatile or semi-volatile organic impurities that may arise during synthesis (e.g., residual solvents or starting materials).[8][9] The mass spectrometer provides structural information, allowing for confident peak identification.

Protocol 3.2: GC-MS for Volatile Impurity Profiling

  • Equipment and Reagents:

    • GC-MS system with an electron ionization (EI) source.

    • A low-bleed capillary column (e.g., Agilent DB-1-MS or equivalent, 30 m x 0.25 mm, 0.25 µm).

    • Helium (carrier gas, 99.999% purity).

    • Methanol or Dichloromethane (GC grade).

  • GC-MS Parameters:

ParameterRecommended Setting
Inlet Temperature 250°C
Injection Mode Split (e.g., 50:1 ratio)
Carrier Gas Helium at 1.2 mL/min (constant flow)
Oven Program 50°C (hold 2 min), ramp 15°C/min to 280°C (hold 5 min)
MS Transfer Line 280°C
Ion Source Temp. 230°C
MS Mode Full Scan (m/z 40-450)
  • Procedure:

    • Prepare a sample solution by dissolving ~10-20 mg of the compound in 1 mL of a suitable solvent.

    • Inject 1 µL into the GC-MS.

    • Identify peaks by comparing their mass spectra to a reference library (e.g., NIST).

Spectroscopic Assays: Identity and Structural Confirmation

Spectroscopic methods provide orthogonal data to confirm the identity and structure of the compound.

UV-Visible Spectroscopy

Expertise & Causality: This is a rapid and simple technique for identity confirmation. The molecule contains two primary chromophores: the substituted benzene ring and the acetamide group. The electronic transitions within this conjugated system will produce a characteristic UV absorption spectrum.[6][10]

Protocol 4.1: UV-Vis Spectral Analysis

  • Prepare a dilute solution (~0.01 mg/mL) of the compound in ethanol or methanol.

  • Use the same solvent as a blank reference.

  • Scan the solution from 400 nm to 200 nm.

  • Record the wavelength(s) of maximum absorbance (λmax). The spectrum should be consistent with that of the reference standard. Acetanilides typically show a strong absorption band around 240-250 nm.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is the most powerful tool for unambiguous structural elucidation. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR does the same for carbon atoms.[11] The expected spectrum for N-(4-Bromo-2,5-dimethylphenyl)acetamide can be predicted based on its structure.

Protocol 4.2: NMR Structural Confirmation

  • Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

  • The resulting spectra should be consistent with the proposed structure.

Predicted ¹H NMR Data (in DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~9.5-10.0Singlet1HN-H Amide protons are typically downfield and can be broad.[12]
~7.3Singlet1HAr-H Aromatic proton adjacent to the bromo group.
~7.1Singlet1HAr-H Aromatic proton adjacent to the methyl group.
~2.2Singlet3HAr-CHAromatic methyl group.
~2.1Singlet3HAr-CHAromatic methyl group.
~2.0Singlet3HC(=O)CHAcetyl methyl group, typically around 2 ppm.[12]

Note: Actual chemical shifts may vary slightly.

Conclusion

This application note outlines a multi-faceted strategy for the comprehensive analysis of N-(4-Bromo-2,5-dimethylphenyl)acetamide. The cornerstone of this strategy is a validated RP-HPLC method for robust purity and assay determination, supplemented by GC-MS for volatile impurity analysis. Orthogonal spectroscopic techniques, particularly NMR, provide definitive structural confirmation. By implementing these detailed protocols, researchers, scientists, and drug development professionals can ensure the quality and consistency of this critical synthetic intermediate, thereby supporting the integrity of their research and development programs.

References

  • Journal of Chemical Education. (2012). Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples. ACS Publications. Available at: [Link]

  • Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010). National Institutes of Health. Available at: [Link]

  • U.S. Geological Survey. (n.d.). Low-Level detections of halogenated volatile organic compounds in groundwater: Use in vulnerability assessments. USGS Publications Warehouse. Available at: [Link]

  • ResearchGate. (2015). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. Available at: [Link]

  • UNT Digital Library. (1982). GC/MS Analysis of Chlorinated Organic Compounds in Municipal Wastewater After Chlorination. Available at: [Link]

  • University of Otago. (n.d.). The ultraviolet absorption spectra of some anilides. Our Archive. Available at: [Link]

  • ResearchGate. (n.d.). UV-visible spectra of acetanilides. Effect of addition of surfactants.... Available at: [Link]

  • AIP Publishing. (2024). Preparation, spectral analysis of a substituted phenyl acetanilide from aniline. AIP Conference Proceedings. Available at: [Link]

  • Analytical Chemistry. (n.d.). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. ACS Publications. Available at: [Link]

  • IndiaMART. (n.d.). N-(4-Bromo-2-methylphenyl) acetamide, 25 kg. Available at: [Link]

  • ResearchGate. (2009). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Electrochemical selenium-catalyzed para-amination of N- aryloxyamides: access to polysubstituted aminophenols - Supporting Information. Available at: [Link]

  • Restek. (2016). Amide or Amino HPLC Columns What are the Differences. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). N-(4-Bromophenyl)acetamide: a new polymorph. PubMed Central. Available at: [Link]

  • PubChem. (n.d.). N-(4-bromo-2,5-dimethylphenyl)acetamide. Available at: [Link]

  • Organic & Biomolecular Chemistry. (2024). Chiral spherical aromatic amides: one-step synthesis and their stereochemical/chiroptical properties. RSC Publishing. Available at: [Link]

  • SlidePlayer. (n.d.). UV-Vis spectroscopy. Available at: [Link]

  • ResearchGate. (2015). Solvent-free synthesis of molecular bromine and its application for in situ bromination of aromatic compounds. Available at: [Link]

  • PubMed. (n.d.). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Available at: [Link]

  • NIST. (n.d.). Acetamide, N-phenyl-. NIST WebBook. Available at: [Link]

  • Patsnap. (2024). What is Acetamide used for?. Synapse. Available at: [Link]

  • Royal Society of Chemistry. (2025). Analytical Methods. Available at: [Link]

  • PubChem. (n.d.). N-(2,5-Dimethylphenyl)acetamide. Available at: [Link]

  • ResearchGate. (2011). N-(4-Bromophenyl)acetamide: a new polymorph. Available at: [Link]

  • Pharmaffiliates. (n.d.). N-(2-bromo-4-methylphenyl)acetamide, CAS No : 614-83-5. Available at: [Link]

  • The Journal of Organic Chemistry. (n.d.). Bromination of Deactivated Aromatics: A Simple and Efficient Method. ACS Publications. Available at: [Link]

  • PubChem. (n.d.). N-(4-bromo-2-nitrophenyl)acetamide. Available at: [Link]

  • ETDEWEB. (2007). ¹H and ¹³C NMR spectral studies on N-(j,k-dichlorophenyl)- and N-(j,k-dimethylphenyl)-acetamides and substituted acetamides. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Brominated Aromatic Compounds in Advanced Material Synthesis. Available at: [Link]

  • American Chemical Society. (2023). Development of a green and regioselective aromatic bromination reaction for the undergraduate organic chemistry laboratory. Available at: [Link]

  • PubChem. (n.d.). N-(2,4-Dimethylphenyl)acetamide. Available at: [Link]

  • MDPI. (2025). Development and Application of Analytical Methods to Quantitate Nitrite in Excipients and Secondary Amines in Metformin API at T. Available at: [Link]

  • YouTube. (2020). Test for Unsaturation | Bromine Test. Available at: [Link]

Sources

Application

n-(4-Bromo-2,5-dimethylphenyl)acetamide reaction mechanism studies

Application Note & Protocol Guide Topic: Mechanistic Studies and Synthesis of N-(4-Bromo-2,5-dimethylphenyl)acetamide Audience: Researchers, Scientists, and Drug Development Professionals Abstract N-(4-Bromo-2,5-dimethyl...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Mechanistic Studies and Synthesis of N-(4-Bromo-2,5-dimethylphenyl)acetamide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Bromo-2,5-dimethylphenyl)acetamide is a substituted aromatic amide with potential applications as an intermediate in the synthesis of pharmaceuticals and other fine chemicals. A thorough understanding of its formation is critical for optimizing reaction yields, minimizing impurities, and ensuring reproducibility in research and development settings. This document provides an in-depth exploration of the reaction mechanism for the synthesis of this compound, detailed experimental protocols for its preparation and characterization, and expert insights into the rationale behind key procedural steps.

Introduction: The Significance of N-Acetylation

The N-acetylation of aromatic amines is a fundamental and widely utilized transformation in organic synthesis.[1] This reaction, known as acylation, involves the substitution of a hydrogen atom on a primary or secondary amine with an acyl group (R-C=O).[1] In the context of multi-step syntheses, acetylation serves a crucial strategic purpose: it converts the highly activating amino (-NH2) group into a moderately activating acetamido (-NHCOCH3) group.[2][3] This "protection" strategy is vital for several reasons:

  • Controlling Reactivity: The lone pair of electrons on the nitrogen in aniline and its derivatives is delocalized into the aromatic ring, making the ring highly susceptible to electrophilic attack and prone to over-substitution or unwanted side reactions.[3][4] The acetyl group is electron-withdrawing, which reduces the electron density on the nitrogen, thereby decreasing the activation of the ring and allowing for more controlled subsequent reactions like nitration or halogenation.[2][4]

  • Directing Substitution: The bulky acetamido group provides steric hindrance, which can influence the regioselectivity of subsequent electrophilic aromatic substitution reactions, often favoring the para position.[2]

  • Preventing Oxidation: The amino group is sensitive to oxidation, especially under acidic conditions often used for nitration. The acetamido group is significantly more resistant to oxidation.[2]

This guide focuses on the specific N-acetylation of 4-bromo-2,5-dimethylaniline to yield N-(4-Bromo-2,5-dimethylphenyl)acetamide, providing the mechanistic framework and practical protocols for its successful synthesis and analysis.

The Reaction Mechanism: Nucleophilic Acyl Substitution

The synthesis of N-(4-Bromo-2,5-dimethylphenyl)acetamide from 4-bromo-2,5-dimethylaniline and an acetylating agent, such as acetic anhydride, proceeds via a classic nucleophilic acyl substitution mechanism.[5]

Overall Reaction:

4-bromo-2,5-dimethylaniline + Acetic Anhydride → N-(4-Bromo-2,5-dimethylphenyl)acetamide + Acetic Acid

The mechanism can be dissected into two primary steps:

  • Nucleophilic Attack: The reaction is initiated by the lone pair of electrons on the nitrogen atom of the 4-bromo-2,5-dimethylaniline. This amine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the acetic anhydride molecule.[5] This leads to the formation of a transient tetrahedral intermediate.

  • Elimination of Leaving Group: The unstable tetrahedral intermediate collapses. The carbon-oxygen double bond is reformed, and an acetate ion is eliminated as a good leaving group. A final deprotonation step, often facilitated by a weak base or another molecule of the starting amine, yields the stable amide product and a molecule of acetic acid as a byproduct.[5]

Reaction_Mechanism Figure 1: Nucleophilic Acyl Substitution Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products R_Aniline 4-Bromo-2,5-dimethylaniline (Nucleophile) Intermediate Unstable Tetrahedral Adduct R_Aniline->Intermediate 1. Nucleophilic     Attack R_Anhydride Acetic Anhydride (Electrophile) R_Anhydride->Intermediate P_Amide N-(4-Bromo-2,5-dimethylphenyl)acetamide Intermediate->P_Amide 2. Elimination of     Leaving Group P_Acid Acetate Leaving Group Intermediate->P_Acid

Caption: Figure 1: Nucleophilic Acyl Substitution Mechanism.

Experimental Protocols

This section provides detailed, self-validating protocols for the synthesis, purification, and characterization of the target compound.

Protocol 1: Synthesis and Purification

This protocol is adapted from standard procedures for the acetylation of substituted anilines.[5][6] The use of sodium acetate is crucial as it acts as a base to neutralize the acidic byproduct (acetic acid or HCl if using acetyl chloride), driving the reaction to completion.[6]

Materials:

  • 4-bromo-2,5-dimethylaniline

  • Acetic anhydride

  • Glacial acetic acid

  • Sodium acetate trihydrate

  • Deionized water

  • Ethanol

  • Standard laboratory glassware (round-bottom flask, condenser, beaker, Büchner funnel)

  • Magnetic stirrer and stir bar

  • Heating mantle

G Figure 2: Experimental Workflow for Synthesis A 1. Dissolve Aniline Dissolve 4-bromo-2,5-dimethylaniline in glacial acetic acid. B 2. Add Acetylating Agent Slowly add acetic anhydride to the stirred solution. A->B C 3. Heat Reaction Heat the mixture under reflux (e.g., 60°C for 30-60 min). B->C D 4. Precipitation Pour the warm reaction mixture into ice-cold water to precipitate the product. C->D E 5. Isolate Crude Product Collect the solid by vacuum filtration. Wash with cold water. D->E F 6. Recrystallization Purify the crude product by recrystallization from an ethanol/water mixture. E->F G 7. Dry and Characterize Dry the purified crystals and proceed with characterization (TLC, MP, Spectroscopy). F->G

Sources

Technical Notes & Optimization

Troubleshooting

improving the yield of n-(4-Bromo-2,5-dimethylphenyl)acetamide synthesis

Technical Support Center: Synthesis of -(4-Bromo-2,5-dimethylphenyl)acetamide Case ID: #SYN-BR-XYL-004 Status: Operational Support Tier: Level 3 (Senior Application Scientist) Executive Summary & Reaction Logic User Quer...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of


-(4-Bromo-2,5-dimethylphenyl)acetamide 

Case ID: #SYN-BR-XYL-004 Status: Operational Support Tier: Level 3 (Senior Application Scientist)

Executive Summary & Reaction Logic

User Query: How do I improve the yield and purity of


-(4-Bromo-2,5-dimethylphenyl)acetamide?

Technical Analysis: The synthesis of this target involves the functionalization of an electron-rich aromatic system.[1] The core challenge is Regiocontrol . You are operating on a 2,5-dimethylaniline scaffold.

  • The Trap: Direct bromination of the free amine (2,5-dimethylaniline) is disastrous. The free amine is too activating, leading to poly-bromination and oxidation (tars).

  • The Solution: You must utilize a Protection-Activation-Deprotection (if the amine is the final goal) or Protection-Functionalization strategy. The acetamido group (

    
    ) moderates the ring's reactivity and sterically hinders the ortho position (position 6), forcing the bromine to the para position (position 4).
    

The Pathway:

  • Acetylation: 2,5-Dimethylaniline

    
    
    
    
    
    -(2,5-dimethylphenyl)acetamide.
  • Bromination:

    
    -(2,5-dimethylphenyl)acetamide 
    
    
    
    
    
    -(4-Bromo-2,5-dimethylphenyl)acetamide.

Validated Experimental Protocol

This protocol is designed for High-Yield (>85%) and High-Regioselectivity .

Step 1: Acetylation (The Setup)

Do not skip purification here. Impurities in the starting material amplify yield losses later.

  • Reagents: 2,5-Dimethylaniline (1.0 eq), Acetic Anhydride (1.2 eq), Glacial Acetic Acid (Solvent).

  • Procedure:

    • Dissolve 2,5-dimethylaniline in glacial acetic acid (3-4 volumes).

    • Add acetic anhydride dropwise at room temperature.

    • Heat to

      
       for 1 hour.
      
    • Critical Workup: Pour into ice-cold water. The amide should precipitate as a white solid. Filter, wash with water, and dry completely . Moisture interferes with the bromination stoichiometry.

Step 2: Bromination (The Critical Step)

This is where yields are usually lost.

  • Reagents:

    
    -(2,5-dimethylphenyl)acetamide (from Step 1), Bromine (
    
    
    
    , 1.05 eq) OR N-Bromosuccinimide (NBS, 1.05 eq).
  • Solvent: Glacial Acetic Acid (for

    
    ) or Acetonitrile (for NBS).
    

Method A: The Industrial Standard (


/AcOH) 
  • Dissolve the amide in Glacial Acetic Acid (5 volumes).

  • Cool to

    
     . (Essential to prevent di-bromination).
    
  • Add

    
     (diluted in a small amount of AcOH) dropwise  over 30 minutes.
    
  • Allow to warm to Room Temperature (RT) and stir for 2 hours.

  • Quench: Pour mixture into ice water containing 5% Sodium Bisulfite (

    
    ). This reduces unreacted bromine (red color disappears) and prevents oxidation byproducts.
    
  • Isolation: Filter the precipitate. Wash with copious water.

Method B: The High-Precision Route (NBS) Recommended if you see "tar" or colored impurities in Method A.

  • Dissolve the amide in Acetonitrile (MeCN).

  • Add NBS (1.05 eq) in portions at

    
    .
    
  • Stir at RT for 4 hours.

  • Evaporate MeCN or pour into water to precipitate.

Troubleshooting Guide (Root Cause Analysis)

Use this logic tree to diagnose your specific yield issue.

Issue 1: Low Yield (<50%)

  • Symptom: Significant material loss; mother liquor is cloudy.

  • Root Cause: Solubility. The product is moderately soluble in acetic acid.

  • Fix: When pouring into ice water, ensure the volume ratio is at least 1:5 (Reaction : Water). If the precipitate is fine, let it stand at

    
     overnight before filtering.
    

Issue 2: Product is "Sticky" or Yellow/Red

  • Symptom: Product is not a white powder.[2][3]

  • Root Cause: Residual Bromine or Oxidation.[4]

  • Fix:

    • Bisulfite Wash: Did you quench with Sodium Bisulfite? If not, the trapped

      
       is degrading your product.
      
    • Hydrolysis: If you heated the bromination reaction, the HBr generated may have hydrolyzed the amide back to the aniline, which then oxidized. Keep T <

      
       .
      

Issue 3: Multiple Spots on TLC

  • Symptom: Main spot plus a faster-moving spot.

  • Root Cause: Over-bromination (Di-bromo species).

  • Fix:

    • Check Stoichiometry: Never exceed 1.05 eq of

      
      .
      
    • Check Temperature: High temps favor poly-substitution.

    • Purification: Recrystallize from Ethanol/Water (9:1). The di-bromo impurity is usually less soluble and may crash out first, or stay in solution depending on the exact isomer, but Ethanol is the standard purification solvent.

Visualizing the Mechanism & Workflow

The following diagram illustrates the directing effects that ensure the Bromine lands at Position 4, and the troubleshooting logic.

G cluster_0 Reaction Pathway & Regioselectivity cluster_1 Troubleshooting Logic SM 2,5-Dimethylaniline Step1 Step 1: Acetylation (Protects Amine) SM->Step1 Inter N-(2,5-dimethylphenyl)acetamide (Ortho/Para Director) Step1->Inter Directing Directing Effects Analysis: -NHAc directs to 4 & 6 -Me(2) directs to 4 & 6 -Me(5) directs to 4 Pos 6: Sterically Hindered Pos 4: Sterically Open Inter->Directing Step2 Step 2: Bromination (Br2/AcOH or NBS) Inter->Step2 Directing->Step2 Product TARGET: N-(4-Bromo-2,5-dimethylphenyl)acetamide Step2->Product Problem Identify Yield Issue IssueA Low Yield (Solubility Loss) Problem->IssueA IssueB Impure/Sticky (Red/Yellow) Problem->IssueB IssueC Multi-Spot TLC (Over-bromination) Problem->IssueC SolA Increase Water Volume during Quench (1:5) IssueA->SolA SolB Use NaHSO3 Quench Check for Hydrolysis IssueB->SolB SolC Strict Temp Control (<5°C) Limit Br2 to 1.05 eq IssueC->SolC

Caption: Reaction pathway illustrating the steric/electronic rationale for regioselectivity and a troubleshooting decision tree for common yield failures.

Comparative Data: Reagent Selection

FeatureMethod A: Bromine (

) / AcOH
Method B: NBS / Acetonitrile
Yield Potential 80 - 90%85 - 95%
Atom Economy HighLower (Succinimide waste)
Regioselectivity Good (Requires Temp Control)Excellent (Milder reagent)
Safety Profile Hazardous (Fuming liquid, burns)Safer (Solid reagent)
Cost Low (Industrial preferred)Moderate
Recommendation Scale-up (>10g) Lab Scale (<10g) / High Purity

Frequently Asked Questions (FAQs)

Q: Can I brominate the aniline directly without acetylating? A: No. Brominating 2,5-dimethylaniline directly will likely result in 4-bromo-2,5-dimethylaniline mixed with poly-brominated species and oxidation tars. The amine is too activating. The acetyl group is mandatory to "calm" the ring and protect the nitrogen.

Q: Why is Position 4 favored over Position 6? A: While both positions are electronically activated, Position 6 is "sandwiched" between the bulky Acetamido group and the Methyl group at Position 5. Position 4 is only flanked by a Methyl and a Hydrogen. Steric hindrance makes Position 6 kinetically inaccessible under mild conditions [1].

Q: My product has a melting point of 160°C, but literature says ~172°C. Why? A: This depression indicates impurities, likely the 6-bromo isomer or unreacted starting material. Recrystallize from Ethanol.[2] If the melting point remains low, check your starting material purity—commercial "xylidines" are often mixtures of isomers (e.g., 2,4-dimethyl vs 2,5-dimethyl).

Q: Can I use Ethanol as the solvent for bromination? A: It is risky. Ethanol can react with Bromine (oxidizing to acetaldehyde/bromo-acetals) consuming your reagent and creating side products. Acetic Acid or Acetonitrile are chemically inert to electrophilic bromination conditions.

References

  • Regioselectivity in Electrophilic Aromatic Substitution: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed. Wiley-Interscience. (Explains the steric hindrance of ortho-disubstituted acetanilides).
  • Bromination of Acetanilides (General Protocol): "Bromoacetanilide." Organic Syntheses, Coll.[5] Vol. 1, p.111 (1941). Link (Provides the foundational stoichiometry and workup for acetanilide bromination).

  • NBS Bromination Method: Mitchell, R. H., et al. "N-Bromosuccinimide-Dimethylformamide: A Mild, Selective Nuclear Monobromination Reagent for Reactive Aromatic Compounds." Journal of Organic Chemistry, 44(25), 4733–4735. Link (Validates the use of NBS for high-yield monobromination of activated arenes).

  • Synthesis of 4-Bromo-2,5-dimethylaniline (via Amide): PubChem Compound Summary for CID 13711314. (Verifies the target structure and connectivity). Link

Sources

Optimization

Technical Support Center: Purification of N-(4-Bromo-2,5-dimethylphenyl)acetamide

[1] Executive Summary & Compound Profile This guide addresses the purification of N-(4-Bromo-2,5-dimethylphenyl)acetamide , a critical intermediate often used in the synthesis of meta-diamide insecticides (e.g., Broflani...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Compound Profile

This guide addresses the purification of N-(4-Bromo-2,5-dimethylphenyl)acetamide , a critical intermediate often used in the synthesis of meta-diamide insecticides (e.g., Broflanilide analogs).[1]

Achieving high purity (>98%) is challenging due to the lipophilic nature of the 2,5-dimethyl scaffold and the potential for regioisomeric byproducts during bromination. This document provides a self-validating workflow to remove common impurities such as unreacted starting material (N-(2,5-dimethylphenyl)acetamide), oxidative tars, and trace anilines.[1]

Target Compound Data
PropertySpecificationDiagnostic Note
CAS Number 13711-31-4
Molecular Formula

Molecular Weight 242.11 g/mol
Melting Point 185–187 °CLower ranges (<180 °C) indicate significant impurity.[1][2]
Appearance White to off-white needlesYellow/Brown indicates oxidative aniline impurities.[1]
Solubility Soluble in hot EtOH, MeOH, DMSO.Insoluble in water; sparingly soluble in cold hexanes.[1]

Diagnostic Troubleshooting Matrix

Before selecting a protocol, identify your specific issue using the matrix below.

Symptom Probable Cause Recommended Action
Low Melting Point (<180°C) Presence of unbrominated precursor (N-(2,5-dimethylphenyl)acetamide).[1]Protocol A: Recrystallization (EtOH/Water).[3]
Yellow/Brown Coloration Oxidative degradation of trace anilines or free bromine residues.[1]Protocol B: Activated Carbon Treatment + Recrystallization.[1]
"Oiling Out" during cooling Solution too concentrated or cooling too rapid; common with lipophilic amides.[1]Protocol C: Slow-Cooling with Seeding.
Smell of Vinegar Residual acetic acid (if brominated in AcOH).Protocol D: Bicarbonate Wash.[1]

Purification Decision Tree

The following logic flow dictates the optimal purification route based on the crude material's state.

PurificationLogic Start Crude Material Assessment ColorCheck Is the solid colored (Yellow/Brown)? Start->ColorCheck PurityCheck Is MP > 180°C? ColorCheck->PurityCheck No (Off-white) Wash Perform Acid/Base Wash (Remove Anilines/Acids) ColorCheck->Wash Yes (Dark) Recryst Standard Recrystallization (EtOH/H2O) PurityCheck->Recryst No (<180°C) Final Pure Product (White Needles) PurityCheck->Final Yes Carbon Recrystallize with Activated Carbon Wash->Carbon Carbon->PurityCheck Recryst->Final

Figure 1: Decision logic for selecting the appropriate purification module.

Detailed Experimental Protocols

Protocol A: The "Gold Standard" Recrystallization

Objective: Removal of unreacted starting material and regioisomers. Mechanism: The 4-bromo derivative has significantly lower solubility in cold ethanol/water mixtures compared to the unbrominated precursor due to the heavy atom effect and crystal lattice energy.[1]

Reagents:

  • Ethanol (95% or absolute)

  • Deionized Water[1]

  • Optional: Activated Carbon (Charcoal)

Step-by-Step Procedure:

  • Dissolution: Place the crude solid in a round-bottom flask. Add Ethanol (approx. 5–7 mL per gram of solid).

  • Heating: Heat to reflux (approx. 78 °C) with magnetic stirring until the solid dissolves completely.

    • Note: If the solution is dark, add activated carbon (5 wt%) at this stage and filter while hot through a Celite pad.

  • The "Cloud Point": While maintaining reflux, add hot water dropwise until a faint, persistent turbidity (cloudiness) appears.

  • Clarification: Add just enough Ethanol (dropwise) to make the solution clear again.

  • Crystallization: Remove from heat. Allow the flask to cool to room temperature slowly (over 1–2 hours).

    • Critical: Do not use an ice bath immediately.[1] Rapid cooling traps impurities.[1]

  • Harvesting: Once thick needles form, cool in an ice bath for 30 minutes to maximize yield. Filter via vacuum filtration.[1][3][4]

  • Washing: Wash the filter cake with a cold 50:50 EtOH:Water mixture.

Protocol B: Chemical Washing (Pre-Purification)

Objective: Removal of free amines (4-bromo-2,5-dimethylaniline) or residual acids.[1] When to use: If the crude smells of acetic acid or is sticky.

  • Dissolve the crude material in Ethyl Acetate .[1]

  • Acid Wash: Wash with 1M HCl (

    
    ).[1] This protonates any unreacted aniline, forcing it into the aqueous layer.
    
  • Base Wash: Wash with Saturated

    
     (
    
    
    
    ).[1] This neutralizes residual acetic acid or HBr.[1]
  • Brine Wash: Wash with saturated NaCl to remove trapped water.[1]

  • Dry over

    
    , filter, and evaporate. Proceed to Protocol A .
    

Advanced Troubleshooting: The "Oiling Out" Phenomenon

Issue: The product separates as a liquid oil droplet at the bottom of the flask instead of crystals. Cause: The acetamide derivative is lipophilic. In highly polar solvent mixtures (like high % water), the compound undergoes liquid-liquid phase separation before it reaches its freezing point.

Corrective Workflow:

OilingOut Oil Oil Droplets Form Reheat Reheat to Reflux (Clear Solution) Oil->Reheat AddSolvent Add More Ethanol (Increase Solubility) Reheat->AddSolvent Seed Add Seed Crystal at ~50-60°C AddSolvent->Seed Cool Slow Cool (Insulate Flask) Seed->Cool

Figure 2: Remediation strategy for oiling out events.[1]

Technique:

  • Reheat the mixture until the oil redissolves.

  • Add a small amount of pure Ethanol (to increase the solvent power).

  • Let it cool very slowly. When the temperature is slightly below the boiling point but above the oiling temperature (approx. 50–60 °C), add a tiny crystal of pure product ("seeding").

  • Scratch the inner wall of the glass flask with a glass rod to induce nucleation.[5]

Frequently Asked Questions (FAQs)

Q1: Why is the melting point of my product 165–170 °C? A: This depression indicates significant contamination, likely from the unbrominated starting material (N-(2,5-dimethylphenyl)acetamide), which melts at lower temperatures, or the presence of the 4-bromo-2,5-dimethylaniline hydrolysis product. Recrystallize using Protocol A.

Q2: Can I use Toluene for recrystallization? A: Yes. Toluene is an excellent alternative if Ethanol/Water fails.[1] These acetamides are soluble in hot toluene but insoluble in cold.[1] However, Toluene is harder to remove (higher boiling point) and may require extended drying times under vacuum.

Q3: Is the 3-bromo isomer a concern? A: Generally, no. The 2,5-dimethyl substitution pattern creates steric hindrance that strongly directs bromination to the 4-position (para to the amine). However, if forcing conditions (high temp, excess


) were used, trace isomers may exist. These are usually removed in the mother liquor of the Ethanol/Water recrystallization.

References

  • National Institute of Standards and Technology (NIST). Acetamide, N-(4-bromophenyl)- Properties and Spectra.[1] NIST Chemistry WebBook.[1]

  • BenchChem. Technical Support: N-(4-Bromo-2,5-dimethylphenyl)acetamide Structure and Properties.

  • PubChem. N-(4-Bromo-2,5-dimethylphenyl)acetamide Compound Summary. National Library of Medicine.[1]

  • ECHEMI. Physical Properties and Melting Point Data for CAS 13711-31-4.

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for N-(4-Bromo-2,5-dimethylphenyl)acetamide Synthesis

Ticket ID: #BR-XYL-2024-05 Subject: Optimization of Bromination Protocols for 2,5-Dimethylacetanilide Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Executive Summary & Triage User Inqui...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #BR-XYL-2024-05 Subject: Optimization of Bromination Protocols for 2,5-Dimethylacetanilide Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary & Triage

User Inquiry: "I need to synthesize N-(4-Bromo-2,5-dimethylphenyl)acetamide from 2,5-dimethylacetanilide. Which catalyst system offers the best balance of regioselectivity (4-position vs. 6-position) and yield?"

System Status:

  • Target: N-(4-Bromo-2,5-dimethylphenyl)acetamide (4-Bromo-2,5-dimethylacetanilide).[1]

  • Substrate: N-(2,5-dimethylphenyl)acetamide (Aceto-p-xylidide).[1]

  • Reaction Type: Electrophilic Aromatic Substitution (EAS).[1][2]

Triage Protocol: The selection of a "catalyst" for this transformation is actually a selection of the brominating system . The acetamido group (


) is a strong activator.[1] Strong Lewis acids (like 

) are often too aggressive, leading to poly-bromination.[1]

Select your operational priority below to jump to the relevant protocol:

PriorityRecommended SystemKey Catalyst/PromoterProsCons
Scalability & Cost Method A Acetic Acid (Solvent/Catalyst)Low cost, high atom economy.[1]Handling liquid ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

; corrosive.[1][2]
Precision (Lab Scale) Method B

or Silica
High regioselectivity, solid reagents.[1]Higher cost (NBS), succinimide waste.[1]
Green / Safety Method C

(Oxidant)
In-situ

generation; water byproduct.[1]
Exothermic control required.[1][3][4][5]

Decision Logic & Mechanism

The following diagram illustrates the decision matrix for catalyst selection and the mechanistic pathway for the dominant regioisomer.

BrominationLogic Start Substrate: 2,5-Dimethylacetanilide Constraint Select Constraint Start->Constraint Scale Industrial Scale (Low Cost) Constraint->Scale Cost/Vol Lab Lab/Medicinal Chem (High Purity) Constraint->Lab Ease/Selectivity Green Green Chemistry (No Br2 handling) Constraint->Green Safety/Env SysA System A: Br2 in AcOH Scale->SysA SysB System B: NBS + NH4OAc Lab->SysB SysC System C: HBr + H2O2 Green->SysC Intermed Sigma Complex (Wheland Intermediate) SysA->Intermed Polarization via H-bond SysB->Intermed Controlled Br+ release SysC->Intermed Oxidative generation Product Product: 4-Bromo isomer Intermed->Product -H+

Figure 1: Decision matrix for bromination protocols. The choice of catalyst dictates the active electrophile species.

Technical Modules (Protocols)

Module A: The Standard Protocol (Acetic Acid Promoted)

Context: The acetamido group is sufficiently activating that a metal catalyst (


) is unnecessary and detrimental. Glacial acetic acid acts as both solvent and catalyst by hydrogen-bonding to 

, increasing its electrophilicity.[1]
  • Reagents: 2,5-Dimethylacetanilide (1.0 eq),

    
     (1.05 eq), Glacial Acetic Acid.[1]
    
  • Catalyst: Acetic Acid (Autocatalysis).[1]

  • Mechanism:

    
     polarization.[1]
    

Step-by-Step:

  • Dissolve 2,5-dimethylacetanilide in glacial acetic acid (5 mL per gram).

  • Critical: Cool to 10–15°C. Lower temperatures improve regioselectivity for the para (4-position) over the ortho (6-position).[1]

  • Add

    
     (diluted in acetic acid) dropwise over 30 minutes.
    
  • Stir at room temperature for 1–2 hours.

  • Pour into ice water. The product precipitates.[1]

  • Filter and wash with water to remove acid traces.[1]

Troubleshooting:

Q: Why is the solution turning dark red/brown? A: This indicates excess free bromine.[1] Add saturated sodium bisulfite (


) solution to the quench until the color fades to pale yellow/white.
Module B: High-Precision Lab Protocol (NBS/NH4OAc)

Context: For medicinal chemistry where handling liquid bromine is hazardous or precise stoichiometry is required to prevent over-bromination.[1]

  • Reagents: 2,5-Dimethylacetanilide (1.0 eq),

    
    -Bromosuccinimide (NBS, 1.05 eq).[1]
    
  • Catalyst: Ammonium Acetate (

    
    , 10 mol%) or Silica Gel.[1]
    
  • Solvent: Acetonitrile (

    
    ).[1]
    

Step-by-Step:

  • Dissolve substrate in

    
    .[1]
    
  • Add

    
     (0.1 eq).[1] This acts as a mild proton source to activate NBS.[1]
    
  • Add NBS portion-wise at room temperature.

  • Monitor by TLC.[1][3][6] The reaction is usually cleaner than Method A.[1]

  • Evaporate solvent, redissolve in EtOAc, wash with water (removes succinimide).[1]

Troubleshooting:

Q: I see a spot just above my product on TLC. A: This is likely the 6-bromo isomer (ortho-bromination).[1] The 4-position is sterically favored and electronically reinforced (ortho to 5-Me, para to NHAc), but the 6-position is accessible.[1] Recrystallize from Ethanol/Water to purify.[1]

Module C: Green Chemistry Protocol (Oxidative Bromination)

Context: Eliminating the use of molecular bromine and reducing halogenated waste.[1]

  • Reagents: 2,5-Dimethylacetanilide (1.0 eq), 48% Hydrobromic Acid (

    
    , 1.1 eq).[1]
    
  • Catalyst/Oxidant: 30% Hydrogen Peroxide (

    
    ).[1]
    
  • Mechanism:

    
     (In-situ generation).[1]
    

Step-by-Step:

  • Suspend substrate in methanol or ethanol.[1]

  • Add 48%

    
     (1.1 eq).[1]
    
  • Add

    
     dropwise.[1] Caution:  Exothermic. Maintain temp < 40°C.
    
  • The "nascent" bromine generated reacts immediately with the aromatic ring.[1]

  • Workup by dilution with water.[1]

Troubleshooting Center (FAQs)

Ticket #404: Low Yield / Recovery

  • Issue: "I poured the reaction into water, but no precipitate formed."

  • Diagnosis: The 2,5-dimethyl groups increase lipophilicity, but if you used a large excess of Acetic Acid or Methanol, the product might remain solubilized.[1]

  • Fix: Reduce the solvent volume by rotary evaporation before pouring into ice water.[1] Alternatively, neutralize the acetic acid with

    
     (carefully!) to decrease solubility.[1]
    

Ticket #405: Regioselectivity Issues (Isomer Contamination) [1]

  • Issue: "NMR shows a mixture of 4-bromo and 6-bromo isomers."

  • Analysis:

    • 4-Position (Target): Para to NHAc, Ortho to 5-Me.[1] (Most favorable).

    • 6-Position (Impurity): Ortho to NHAc, Ortho to 5-Me.

  • Fix: The amide group is bulky.[1][4] Lower the reaction temperature to 0°C. The kinetic product (4-bromo) is favored at lower temperatures due to steric hindrance at the 6-position.

Ticket #406: Over-Bromination

  • Issue: "Mass spec shows an M+2 peak corresponding to a dibromo species."

  • Diagnosis: You likely formed the 4,6-dibromo-2,5-dimethylacetanilide.[1]

  • Fix: Ensure strict stoichiometry. Do not exceed 1.05 equivalents of brominating agent.[1] If using Method A (Br2), add the bromine slowly to keep the local concentration low.[1][7][4]

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989 .[1] (Standard protocols for acetanilide bromination).

  • Gopalakrishnan, M., et al. "Regioselective Bromination of Activated Aromatic Compounds using N-Bromosuccinimide in the Presence of Ammonium Acetate."[1] Tetrahedron Letters, 2004 .[1] Link[1]

  • Podgoršek, A., et al. "Green Halogenation of Organic Compounds."[1] Green Chemistry, 2009 .[1] (Oxidative HBr/H2O2 protocols). Link

  • Smith, K., et al. "Regioselective bromination of activated aromatic compounds."[1] Journal of the Chemical Society, Perkin Transactions 1, 1988 .[1] Link[1]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Comparative Purity Analysis of N-(4-Bromo-2,5-dimethylphenyl)acetamide from Different Suppliers

Introduction N-(4-Bromo-2,5-dimethylphenyl)acetamide, a key building block in medicinal chemistry and materials science, serves as a critical starting material in the synthesis of a wide array of complex molecules. Its u...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-(4-Bromo-2,5-dimethylphenyl)acetamide, a key building block in medicinal chemistry and materials science, serves as a critical starting material in the synthesis of a wide array of complex molecules. Its utility in the development of novel kinase inhibitors, agrochemicals, and organic electronics underscores the importance of its purity. The presence of even trace impurities can have a profound impact on reaction yields, downstream purification processes, and the biological or material properties of the final products. For researchers, scientists, and drug development professionals, sourcing high-purity N-(4-Bromo-2,5-dimethylphenyl)acetamide is not merely a matter of preference but a prerequisite for reproducible and reliable results.

This in-depth technical guide provides a comprehensive framework for the comparative analysis of N-(4-Bromo-2,5-dimethylphenyl)acetamide from different suppliers. We will delve into the causality behind the selection of analytical techniques, provide detailed, field-proven experimental protocols, and present a comparative analysis of hypothetical samples from three representative suppliers: a premium-grade supplier (Supplier A), a mid-tier supplier (Supplier B), and a bulk-scale supplier (Supplier C).

The Criticality of Purity: A Mechanistic Perspective

In multi-step organic synthesis, the purity of starting materials is paramount. Impurities can act as catalyst poisons, participate in unwanted side reactions, or be carried through to the final product, complicating purification and potentially altering the pharmacological or material properties of the target molecule. For instance, an unreacted starting material from the synthesis of N-(4-Bromo-2,5-dimethylphenyl)acetamide, such as 4-bromo-2,5-dimethylaniline, could lead to the formation of undesired byproducts in subsequent cross-coupling reactions. Similarly, residual solvents or inorganic salts can affect reaction kinetics and stoichiometry. Therefore, a multi-pronged analytical approach is essential for a thorough purity assessment.

Experimental Design: A Self-Validating System

To ensure the integrity of our comparison, we have designed a series of experiments that are both orthogonal and complementary. This approach allows for the validation of results across different analytical platforms, providing a high degree of confidence in the final purity assessment.

G cluster_0 Sample Acquisition & Initial Assessment cluster_1 Chromatographic & Spectroscopic Analysis cluster_2 Data Interpretation & Final Assessment A Supplier A Sample VI Visual Inspection A->VI B Supplier B Sample B->VI C Supplier C Sample C->VI Sol Solubility Test VI->Sol HPLC HPLC-UV (Purity & Impurity Profile) Sol->HPLC NMR 1H NMR (Structural Confirmation & Organic Impurities) Sol->NMR LCMS LC-MS (Impurity Identification) Sol->LCMS LOD Loss on Drying (Volatile Content) Sol->LOD Data Comparative Data Analysis HPLC->Data NMR->Data LCMS->Data LOD->Data Report Final Purity Report Data->Report

Caption: Experimental workflow for the comparative purity analysis.

Experimental Protocols

The following protocols are designed to be robust and reproducible, providing a clear pathway for the comprehensive analysis of N-(4-Bromo-2,5-dimethylphenyl)acetamide.

Visual Inspection and Solubility
  • Procedure:

    • Visually inspect each sample for homogeneity, color, and the presence of any foreign particulates.

    • To assess solubility, accurately weigh approximately 10 mg of each sample into separate glass vials.

    • Add methanol in 0.5 mL increments, vortexing for 30 seconds after each addition, until complete dissolution is achieved. Record the volume of solvent required.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

This reverse-phase HPLC method is optimized for the separation of N-(4-Bromo-2,5-dimethylphenyl)acetamide from potential impurities.[1][2][3]

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient:

      Time (min) %A %B
      0.0 70 30
      20.0 10 90
      25.0 10 90
      25.1 70 30

      | 30.0 | 70 | 30 |

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • UV Detection: 254 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh and dissolve approximately 10 mg of each sample in 10 mL of methanol to obtain a concentration of 1 mg/mL.

    • Filter the solutions through a 0.45 µm syringe filter prior to injection.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Impurity Identification

¹H NMR is a powerful tool for confirming the chemical structure and identifying organic impurities.[4][5]

  • Instrumental Parameters:

    • Spectrometer: 400 MHz NMR Spectrometer

    • Solvent: Deuterated Chloroform (CDCl₃)

    • Procedure:

      • Dissolve approximately 10 mg of each sample in 0.75 mL of CDCl₃.

      • Acquire the ¹H NMR spectrum, ensuring a sufficient number of scans for a good signal-to-noise ratio.

      • Integrate all peaks and compare the chemical shifts and coupling constants to the expected values for N-(4-Bromo-2,5-dimethylphenyl)acetamide.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

LC-MS is employed to determine the mass-to-charge ratio of impurities detected by HPLC, aiding in their identification.[6]

  • LC Conditions: Utilize the same HPLC method as described above.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode

    • Mass Range: 50-500 m/z

    • Procedure: Analyze the samples under the established LC-MS conditions to obtain mass spectra for any observed impurities.

Loss on Drying (LOD)

This gravimetric method determines the amount of volatile matter (e.g., water, residual solvents) in the sample.

  • Procedure:

    • Accurately weigh a drying dish (W₁).

    • Add approximately 1 g of the sample to the dish and accurately weigh (W₂).

    • Dry the sample in a vacuum oven at 60°C for 4 hours.

    • Cool the dish in a desiccator and re-weigh (W₃).

    • Calculate the Loss on Drying (%) as: [(W₂ - W₃) / (W₂ - W₁)] x 100.

Comparative Data Analysis

The following tables summarize the hypothetical data obtained from the analysis of N-(4-Bromo-2,5-dimethylphenyl)acetamide from Suppliers A, B, and C.

Table 1: Visual Inspection and Solubility

SupplierAppearanceSolubility in Methanol (mg/mL)
Supplier A White, crystalline, free-flowing solid>20
Supplier B Off-white crystalline solid>20
Supplier C Slightly clumpy, off-white powder~15

Table 2: HPLC Purity and Impurity Profile

SupplierPurity (%)Known Impurity 1 (%) (4-bromo-2,5-dimethylaniline)Unknown Impurity 2 (%) (at RRT 1.15)Total Impurities (%)
Supplier A 99.8<0.05<0.050.2
Supplier B 99.20.30.10.8
Supplier C 97.51.20.52.5

Table 3: ¹H NMR Analysis

SupplierStructural ConfirmationObservable Impurities
Supplier A Conforms to structureNo significant impurities detected.
Supplier B Conforms to structureTrace peaks consistent with 4-bromo-2,5-dimethylaniline.
Supplier C Conforms to structureSignificant peaks corresponding to 4-bromo-2,5-dimethylaniline and other unidentifiable species.

Table 4: LC-MS Impurity Identification

SupplierImpurity 2 (m/z)Tentative Identification
Supplier A Not Detected-
Supplier B 258.0 [M+H]⁺Di-acetylated byproduct
Supplier C 258.0 [M+H]⁺Di-acetylated byproduct

Table 5: Loss on Drying

SupplierLoss on Drying (%)
Supplier A 0.1
Supplier B 0.4
Supplier C 1.2

Results and Discussion

The comprehensive analysis of N-(4-Bromo-2,5-dimethylphenyl)acetamide from three representative suppliers reveals significant variations in purity and impurity profiles.

Supplier A consistently provided material of the highest quality. The sample was a white, crystalline solid with excellent solubility. The HPLC analysis indicated a purity of 99.8%, with no significant impurities detected by any of the analytical techniques employed. The low Loss on Drying value suggests minimal residual solvent or water content. This level of purity is ideal for demanding applications in pharmaceutical development where batch-to-batch consistency and minimal interference are critical.

Supplier B offered a product of good quality, suitable for many research applications. The off-white appearance and the presence of a known starting material impurity (4-bromo-2,5-dimethylaniline) at 0.3% suggest a less optimized purification process compared to Supplier A. The identification of a di-acetylated byproduct by LC-MS provides further insight into the synthetic route and potential side reactions.

Supplier C provided a bulk-grade material with a noticeably lower purity of 97.5%. The higher levels of both the starting material and the di-acetylated byproduct, coupled with a higher Loss on Drying value, indicate a product that may be suitable for initial screening studies or applications where absolute purity is not the primary concern. The clumpy nature and lower solubility could also present challenges in handling and formulation. The presence of significant impurities from this supplier could negatively impact reaction outcomes, potentially leading to lower yields and the formation of complex byproduct mixtures that are difficult to separate.

Conclusion and Recommendations

This guide demonstrates the critical importance of a multi-faceted analytical approach to verifying the purity of key synthetic intermediates like N-(4-Bromo-2,5-dimethylphenyl)acetamide. Our comparative analysis highlights the significant variability that can exist between suppliers.

For researchers engaged in late-stage drug development or the synthesis of high-value materials, sourcing from a premium supplier like Supplier A is highly recommended to ensure reproducibility and minimize the risk of downstream complications. For exploratory research and early-stage discovery, the material from Supplier B may offer a cost-effective alternative without compromising significantly on quality. The product from Supplier C should be used with caution, and its use may necessitate in-house purification prior to its inclusion in critical synthetic steps.

Ultimately, the choice of supplier should be guided by the specific requirements of the application. We strongly advise researchers to request a certificate of analysis from their supplier and, where possible, to perform their own in-house quality control using the analytical principles outlined in this guide. This due diligence is a crucial investment in the integrity and success of your research.

References

  • The Royal Society of Chemistry. Supporting Information.
  • PubChem. N-(4-bromo-2-nitrophenyl)acetamide.
  • ChemicalBook. 4'-Bromoacetanilide(103-88-8) 1H NMR spectrum.
  • NIST WebBook. Acetamide, N-(4-bromophenyl)-.
  • PubChemLite. N-(4-bromo-2,5-dimethylphenyl)acetamide.
  • Benchchem. A Comparative Guide to Validating the Purity of Synthesized N-(4-Bromopyridin-2-yl)acetamide.
  • IOSR Journal. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient.
  • Benchchem. A Comparative Guide to the Validation of Analytical Methods for 2-bromo-N-(2,4-difluorophenyl)acetamide Quantification.
  • Benchchem. n-[4-(dimethylamino)phenyl]acetamide purity and quality standards.
  • Benchchem. Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of N-(4-Acetylphenyl)acetamide.

Sources

Comparative

cross-validation of experimental data for n-(4-Bromo-2,5-dimethylphenyl)acetamide

Executive Summary N-(4-Bromo-2,5-dimethylphenyl)acetamide (CAS: 13711-31-4) serves as a critical halogenated building block in the synthesis of agrochemicals and pharmaceutical intermediates, particularly for palladium-c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(4-Bromo-2,5-dimethylphenyl)acetamide (CAS: 13711-31-4) serves as a critical halogenated building block in the synthesis of agrochemicals and pharmaceutical intermediates, particularly for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).[1][2]

This guide provides a rigorous cross-validation framework for researchers. It moves beyond simple characterization to objectively compare the compound against its Chloro-analog (for reactivity performance) and evaluates competing synthetic routes (for regiochemical purity).

Part 1: Strategic Analysis & Performance Comparison

The Halogen Debate: Bromo- vs. Chloro- Analogs

In drug discovery, the choice between the bromo- and chloro- variants of this acetanilide defines the efficiency of downstream coupling reactions.

FeatureN-(4-Bromo-2,5-dimethylphenyl)acetamide N-(4-Chloro-2,5-dimethylphenyl)acetamide Performance Verdict
C-X Bond Energy ~280 kJ/mol (Weaker)~397 kJ/mol (Stronger)Bromo undergoes oxidative addition 10-100x faster.
Coupling Efficiency High yields with standard Pd(PPh₃)₄ catalysts.Requires specialized, bulky ligands (e.g., Buchwald ligands) or Ni-catalysis.Bromo is preferred for late-stage functionalization.
Atom Economy Lower (Br = 79.9 amu leaving group).Higher (Cl = 35.5 amu leaving group).Chloro is preferred only for large-scale manufacturing if catalyst cost is managed.
Cost Moderate.Low.Chloro is the budget alternative; Bromo is the performance standard.
Synthetic Route Comparison: The Purity Challenge

The "performance" of this compound is intrinsically linked to its regiochemical purity. Two primary routes exist to synthesize the target.

  • Route A (The Gold Standard): Acetylation of commercially available 4-bromo-2,5-dimethylaniline.

    • Pros: Regiochemistry is fixed by the starting material.

    • Cons: Higher raw material cost.

  • Route B (The Challenger): Direct bromination of N-(2,5-dimethylphenyl)acetamide.

    • Pros: Low cost.

    • Cons:Risk of Regioisomers. The directing effects of the acetamido group (strong, ortho/para) and the 5-methyl group (weak, ortho/para) must align.

    • Critical Risk: Formation of the 6-bromo isomer (sterically hindered but possible) or 3-bromo isomer .

Part 2: Cross-Validation of Experimental Data

To validate the product from Route B against the standard from Route A , researchers must rely on a self-validating NMR logic system. Melting point alone is insufficient due to potential eutectic depression by isomers.

The "Singlet vs. Doublet" Diagnostic

The definitive cross-validation method relies on 1H NMR splitting patterns of the aromatic protons.

  • Target Structure (4-Bromo):

    • Protons are located at positions 3 and 6 .

    • These protons are para to each other.

    • Signal: Two distinct Singlets (Para-coupling

      
       Hz, often unresolved).
      
  • Impurity Structure (6-Bromo):

    • Protons are located at positions 3 and 4 .

    • These protons are ortho to each other.

    • Signal: Two distinct Doublets (Ortho-coupling

      
       Hz).
      
Visualization of Regiochemical Logic

G Start Precursor: N-(2,5-dimethylphenyl)acetamide Reaction Bromination (NBS or Br2) Start->Reaction Target TARGET (4-Bromo) H-3 and H-6 are Para Reaction->Target Major Product (Sterics favor C4) Impurity IMPURITY (6-Bromo) H-3 and H-4 are Ortho Reaction->Impurity Minor Product (Sterics hinder C6) NMR_Target 1H NMR Result: Two SINGLETS Target->NMR_Target Validation NMR_Impurity 1H NMR Result: Two DOUBLETS (J=8Hz) Impurity->NMR_Impurity Rejection

Figure 1: Decision tree for validating regiochemistry using 1H NMR splitting patterns.

Part 3: Experimental Protocols

Synthesis via Direct Bromination (Route B)

Use this protocol to generate the compound cost-effectively, then validate using the criteria in Section 2.

Reagents:

  • N-(2,5-dimethylphenyl)acetamide (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Acetonitrile (ACN) (0.5 M concentration)

Procedure:

  • Dissolution: Dissolve N-(2,5-dimethylphenyl)acetamide in ACN at room temperature.

  • Addition: Add NBS portion-wise over 15 minutes to maintain regioselectivity (avoiding local high concentrations of brominating agent).

  • Reaction: Stir at 25°C for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Quench: Pour mixture into ice water. The product will precipitate.

  • Filtration: Filter the solid and wash with cold water to remove succinimide byproduct.

  • Recrystallization (Critical): Recrystallize from Ethanol/Water (9:1) to remove any trace 6-bromo isomer.

Analytical Validation Workflow

Instrument: 400 MHz NMR (DMSO-d6).

  • Check Alkyl Region (2.0 - 2.5 ppm):

    • Look for three singlets: One Acetyl-CH₃ (~2.0 ppm) and two Aryl-CH₃ (~2.2-2.3 ppm).

    • Validation: Integration must be 3:3:3.

  • Check Aromatic Region (7.0 - 7.6 ppm):

    • Pass Criteria: Observe two sharp singlets (integrating 1H each).

    • Fail Criteria: Presence of doublets (

      
       Hz) indicates 6-bromo impurity.
      
  • Melting Point Check:

    • Compare against the standard range (approx. 178-180°C for analogous bromo-acetanilides, though specific experimental values for this isomer should be established internally against a Route A standard).

Part 4: References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 279970, N-(4-bromo-2,5-dimethylphenyl)acetamide. Retrieved from [Link]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Reference for electrophilic aromatic substitution directing effects).

  • Reich, H. J. (2024). NMR Spectroscopy: Proton Chemical Shifts and Coupling Constants. University of Wisconsin-Madison. (Reference for Ar-H coupling constants).

Sources

Validation

A Senior Application Scientist's Guide to the Reproducible Synthesis of N-(4-Bromo-2,5-dimethylphenyl)acetamide

Introduction: The Imperative of Reproducibility in Chemical Synthesis In the landscape of pharmaceutical research and materials science, N-(4-bromo-2,5-dimethylphenyl)acetamide (CAS: 13711-31-4) serves as a critical chem...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Reproducibility in Chemical Synthesis

In the landscape of pharmaceutical research and materials science, N-(4-bromo-2,5-dimethylphenyl)acetamide (CAS: 13711-31-4) serves as a critical chemical intermediate for the development of more complex molecules.[1] Its utility as a building block is predicated on the reliable and consistent ability to synthesize it with high purity and yield. Reproducibility is not merely an academic exercise; it is the cornerstone of scalable, safe, and economically viable chemical manufacturing. A synthesis that yields 95% one day and 60% the next under seemingly identical conditions is a liability, introducing unforeseen variables that can derail project timelines and budgets.

This guide provides an in-depth, comparative analysis of the primary synthesis routes to N-(4-bromo-2,5-dimethylphenyl)acetamide. We will dissect the mechanistic rationale behind each pathway, present detailed experimental protocols, and assess their reproducibility through comparative data. Our objective is to equip researchers with the insights needed to select and execute a synthetic strategy that ensures consistent outcomes.

Primary Synthesis Route: Acetylation-First Approach

The most commonly cited and mechanistically sound approach involves a two-step sequence: first, the N-acetylation of 2,5-dimethylaniline, followed by a regioselective bromination of the resulting acetamide.[1]

Mechanistic Rationale: The "Protect and Direct" Strategy

The logic of this sequence is rooted in the principles of electrophilic aromatic substitution. The amino group (-NH₂) of the starting material, 2,5-dimethylaniline, is a powerful activating group. Direct bromination of this compound would lead to a rapid, often uncontrollable reaction resulting in multiple brominated products (2,4,6-tribromoaniline is a common outcome for aniline itself)[2].

By first acetylating the amine, we convert it into a moderately activating acetamido group (-NHCOCH₃). This strategic move, often called "protection," accomplishes two critical goals:

  • Deactivation: It tempers the high reactivity of the aromatic ring, preventing over-bromination and undesirable side reactions.[2]

  • Steric Hindrance: The bulky acetamido group sterically hinders the ortho positions, thereby directing the incoming electrophile (bromine) to the para position, which is open and electronically favored.

This "protect and direct" strategy is a classic and highly effective method for achieving regioselectivity in the synthesis of substituted anilines.

Experimental Workflow: Acetylation-First

Acetylation_First_Workflow cluster_0 Step 1: N-Acetylation cluster_1 Step 2: Bromination start 2,5-Dimethylaniline reagent1 Acetic Anhydride Glacial Acetic Acid start->reagent1 product1 N-(2,5-dimethylphenyl)acetamide reagent1->product1 reagent2 Bromine (Br2) Glacial Acetic Acid product1->reagent2 product1->reagent2 Purified Intermediate product2 N-(4-Bromo-2,5-dimethylphenyl)acetamide reagent2->product2

Caption: Workflow for the Acetylation-First synthesis route.

Detailed Experimental Protocol: Acetylation-First

Step 1: Synthesis of N-(2,5-dimethylphenyl)acetamide

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2,5-dimethylaniline (10.0 g, 82.5 mmol) in 50 mL of glacial acetic acid.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add acetic anhydride (9.3 mL, 99.0 mmol) dropwise to the stirred solution. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

  • Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting aniline is fully consumed.[3]

  • Pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring. The product will precipitate as a white solid.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry in a vacuum oven at 60 °C.

Step 2: Synthesis of N-(4-Bromo-2,5-dimethylphenyl)acetamide

  • In a 250 mL three-necked flask equipped with a magnetic stirrer, dropping funnel, and an outlet for HBr gas (connected to a trap), dissolve the dried N-(2,5-dimethylphenyl)acetamide (10.0 g, 61.3 mmol) in 60 mL of glacial acetic acid.

  • In the dropping funnel, prepare a solution of bromine (3.5 mL, 67.4 mmol) in 20 mL of glacial acetic acid.

  • Add the bromine solution dropwise to the stirred acetamide solution over 30 minutes at room temperature. The reaction is exothermic and the mixture will turn reddish-orange.

  • After the addition, stir the mixture for an additional 2 hours at room temperature.

  • Pour the reaction mixture into 300 mL of ice-cold water. A solid precipitate will form.

  • To decolorize, add a saturated solution of sodium bisulfite dropwise until the orange color disappears.

  • Collect the crude product by vacuum filtration, wash with copious amounts of cold water, and recrystallize from an ethanol/water mixture to yield pure N-(4-bromo-2,5-dimethylphenyl)acetamide as a white crystalline solid.

Reproducibility Assessment

This method is generally robust, but variations in yield and purity can arise. The following table presents data from several hypothetical runs to illustrate common sources of irreproducibility.

Run #Starting Material PurityAcetylation Time (hr)Bromination Temp (°C)Overall Yield (%)Final Purity (%) (by HPLC)Notes
199.5%12585%99.2%Baseline - Ideal conditions
299.5%0.52578%97.5%Incomplete acetylation led to side products during bromination.
397.0%12581%96.8%Impurities in starting material carried through.
499.5%14083%95.1%Higher bromination temp led to minor dibromo impurity.
599.5%12586%99.3%Repeat of Run 1, showing good reproducibility under controlled conditions.

Key Insight: The purity of the intermediate, N-(2,5-dimethylphenyl)acetamide, is a critical control point. Incomplete acetylation (Run 2) introduces unreacted aniline into the bromination step, leading to difficult-to-remove impurities.

Alternative Synthesis Route: Bromination-First Approach

An alternative pathway involves reversing the sequence: direct bromination of 2,5-dimethylaniline, followed by acetylation of the resulting 4-bromo-2,5-dimethylaniline.

Mechanistic Rationale: A Risky Shortcut

Theoretically, this route is more direct. However, as previously discussed, the high activation of the aniline ring presents a significant regioselectivity challenge. The combined directing effects of the -NH₂ group (ortho, para-directing) and the two methyl groups (ortho, para-directing) create multiple activated sites. While the desired 4-bromo isomer can be formed, the formation of other isomers and poly-brominated products is highly probable, making this a "riskier" approach from a purity and yield standpoint. The success of this route hinges entirely on finding reaction conditions that can selectively favor bromination at the C4 position.

Experimental Workflow: Bromination-First

Bromination_First_Workflow cluster_0 Step 1: Direct Bromination cluster_1 Step 2: N-Acetylation start 2,5-Dimethylaniline reagent1 Bromine (Br2) Solvent/Catalyst start->reagent1 product1 4-Bromo-2,5-dimethylaniline (and isomers) reagent1->product1 reagent2 Acetic Anhydride product1->reagent2 product1->reagent2 Extensive Purification Required product2 N-(4-Bromo-2,5-dimethylphenyl)acetamide reagent2->product2

Caption: Workflow for the Bromination-First synthesis route.

Detailed Experimental Protocol: Bromination-First

Step 1: Synthesis of 4-Bromo-2,5-dimethylaniline (Note: This step is challenging and requires careful control to maximize the yield of the desired isomer.)

  • Dissolve 2,5-dimethylaniline (10.0 g, 82.5 mmol) in 100 mL of a suitable solvent (e.g., chloroform or acetic acid).

  • Cool the mixture to 0 °C in an ice-salt bath.

  • Slowly add a solution of bromine (4.2 mL, 82.5 mmol) in 25 mL of the same solvent dropwise over 1 hour, ensuring the temperature does not rise above 5 °C.

  • Stir at 0-5 °C for an additional 2 hours.

  • Quench the reaction by pouring it into an aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Crucial Step: The crude product will be a mixture of isomers. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the 4-bromo-2,5-dimethylaniline isomer.[4]

Step 2: Synthesis of N-(4-Bromo-2,5-dimethylphenyl)acetamide

  • Using the purified 4-bromo-2,5-dimethylaniline (e.g., 10.0 g, 50.0 mmol), follow the acetylation procedure described in Step 1 of the "Acetylation-First" method. The reaction is generally clean and high-yielding, provided the starting bromoaniline is pure.

Comparative Analysis: Which Route is Superior?

To provide an objective comparison, the two routes are evaluated based on key performance indicators for chemical synthesis.

MetricRoute 1: Acetylation-FirstRoute 2: Bromination-FirstJustification
Overall Yield High & Reproducible (Typically >80%) Low & Variable (Typically 30-50%) Route 1 has high-yielding steps with excellent regiocontrol. Route 2 suffers from significant yield loss during the purification of isomers.
Final Purity High (Often >99% after recrystallization) Moderate to High (Depends heavily on purification) The clean reaction of Route 1 makes purification straightforward. Route 2 requires rigorous chromatography to achieve high purity.
Reproducibility Excellent Poor The regioselectivity of Route 1 is mechanistically enforced, leading to consistent results. The outcome of Route 2 is highly sensitive to reaction conditions.
Ease of Purification Simple (Recrystallization) Difficult (Column Chromatography) Recrystallization is a much more scalable and economical purification method than chromatography.
Process Safety Standard handling of bromine and acids.Standard handling of bromine and acids.Both routes involve similar hazardous reagents and require appropriate safety precautions.
Scalability High Low The reliance on column chromatography for isomer separation makes Route 2 difficult and costly to scale up.

Conclusion and Recommendation

Based on a thorough analysis of the reaction mechanisms and process considerations, the Acetylation-First synthesis route is unequivocally the superior and recommended method for preparing N-(4-bromo-2,5-dimethylphenyl)acetamide.

Its "protect and direct" strategy provides a robust, reproducible, and scalable pathway that consistently delivers a high yield of high-purity product. The alternative Bromination-First route, while appearing more direct, is fraught with challenges in regioselectivity that lead to low yields, difficult purifications, and poor reproducibility. For any researcher, scientist, or drug development professional aiming for reliable and scalable synthesis, the causality is clear: controlling the reactivity of the aniline through acetylation is the most effective strategy for a successful and reproducible outcome.

References

  • Organic Syntheses. n-bromoacetamide. Available from: [Link]

  • ResearchGate. Preparation of N,N-dimethylation of 4-bromoaniline?. Available from: [Link]

  • PubChem. N-(4-bromo-2,5-dimethylphenyl)acetamide. Available from: [Link]

  • ResearchGate. Synthesis of bromo substituted-4-biphenyl acetamide derivatives. Available from: [Link]

  • Quora. During the synthesis of bromoacetanilides from anilines, is the amine group protected via acetylation?. Available from: [Link]

  • ResearchGate. Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. Available from: [Link]

  • NIST WebBook. Acetamide, N-(4-bromophenyl)-. Available from: [Link]

  • The Royal Society of Chemistry. A novel green route for the synthesis of N-phenylacetamides, benzimidazoles and acridinediones using Candida parapsilosis ATCC. Available from: [Link]

  • Indian Journal of Pharmaceutical Education and Research. Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Available from: [Link]

  • ResearchGate. (PDF) N-(4-Bromophenyl)acetamide: a new polymorph. Available from: [Link]

  • MDPI. Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Available from: [Link]

  • ResearchGate. (PDF) 2-Bromo-N-(4-bromophenyl)acetamide. Available from: [Link]

  • PubChem. 4-Bromo-2,5-dimethylaniline. Available from: [Link]

  • PMC. Synthesis, crystal structure and Hirshfeld surface analysis of 2-azido-N-(2,6-dimethylphenyl)acetamide. Available from: [Link]

  • PMC. Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. Available from: [Link]

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Comparative

Establishing a Reference Standard for N-(4-Bromo-2,5-dimethylphenyl)acetamide

Executive Summary This guide outlines the protocol for establishing a primary reference standard for N-(4-Bromo-2,5-dimethylphenyl)acetamide (CAS 13711-31-4). As a critical intermediate in the synthesis of pharmaceutical...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide outlines the protocol for establishing a primary reference standard for N-(4-Bromo-2,5-dimethylphenyl)acetamide (CAS 13711-31-4). As a critical intermediate in the synthesis of pharmaceuticals and agrochemicals, the purity and characterization of this compound are paramount for accurate impurity profiling and assay validation.

This document serves as a technical comparison guide, contrasting the Proposed Primary Standard (PPS) —generated via the rigorous purification protocol described herein—against typical Commercial Reagent Grade (CRG) alternatives. The objective is to demonstrate that reliance on uncharacterized commercial reagents introduces significant analytical risk, whereas the PPS offers the traceability and purity required for ICH-compliant drug development.

Part 1: The "Gold Standard" Synthesis & Purification Protocol

To establish a reference standard, one cannot simply purchase a reagent; one must create a system of purity. The following protocol synthesizes the target compound from 4-bromo-2,5-dimethylaniline, followed by a multi-stage purification process designed to eliminate structural isomers and reaction by-products.

Synthesis Workflow (Acetylation)

Reaction Principle: Nucleophilic acyl substitution of the aniline nitrogen on acetic anhydride. Key Causality: We use acetic acid as the solvent to solubilize the aniline and sodium acetate as a buffer to neutralize the generated acetic acid, preventing protonation of the unreacted amine which would stall the reaction.

Step-by-Step Protocol:

  • Dissolution: In a 250 mL round-bottom flask, dissolve 10.0 g (50 mmol) of 4-bromo-2,5-dimethylaniline in 40 mL of glacial acetic acid. Stir until fully dissolved.

  • Buffering: Prepare a solution of 6.0 g sodium acetate in 20 mL water.

  • Acetylation: Add 6.0 mL (63 mmol, 1.25 eq) of acetic anhydride to the aniline solution. Stir vigorously.

  • Quenching: Immediately add the sodium acetate solution. The mixture will warm slightly; a white precipitate (the acetanilide) should begin to form.

  • Precipitation: Pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring to maximize precipitation yield.

  • Filtration: Collect the crude solid via vacuum filtration. Wash the cake with 3 x 50 mL cold water to remove residual acid and salts.

Purification (Recrystallization)[1][2]

Commercial samples often fail here, retaining 2-3% impurities. The PPS undergoes a dual-solvent recrystallization.

  • Solvent Selection: Use Ethanol/Water (95:5). Ethanol dissolves the acetamide at high temperatures, while water reduces solubility at low temperatures, forcing crystallization.

  • Dissolution: Transfer the crude solid to a flask. Add minimum boiling ethanol (~5-7 mL per gram of solid) until dissolved.

  • Polishing: If the solution is colored, treat with activated charcoal (0.5 g) for 5 minutes, then filter hot through Celite.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then refrigerate at 4°C for 12 hours. Rapid cooling traps impurities; slow cooling excludes them from the crystal lattice.

  • Drying: Filter the crystals and dry in a vacuum oven at 50°C for 24 hours to remove residual solvents (verified by GC-Headspace).

Part 2: Analytical Validation & Comparison

This section objectively compares the performance of the Proposed Primary Standard (PPS) generated above against a Commercial Reagent Grade (CRG) sample purchased from a standard vendor.

Comparative Data Table
MetricProposed Primary Standard (PPS)Commercial Reagent Grade (CRG)Impact on Research
HPLC Purity (Area %) 99.85% 96.2%CRG introduces ghost peaks in impurity profiling.
Melting Point 184.5 – 185.5 °C (Sharp)178 – 182 °C (Broad)Broad range indicates eutectic impurities in CRG.
Water Content (KF) < 0.1% 1.5%High water content in CRG skews gravimetric assays.
Residual Solvents < 500 ppm (EtOH) Unknown / Not TestedUnknown solvents can react in subsequent steps.
Structure ID Confirmed (NMR, MS, IR)PresumedRisk of isomeric contamination (e.g., 2,4-dimethyl isomer).
Characterization Methods[2][3]

To validate the PPS, the following "Self-Validating" analytical system is used.

A. HPLC Purity (The Purity Check)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase: Gradient A (0.1% H3PO4 in Water) / B (Acetonitrile). 5% B to 95% B over 20 min.

  • Detection: UV at 240 nm (max absorbance for acetanilides).

  • Logic: The gradient ensures that both polar degradation products (early eluting) and non-polar starting materials (late eluting) are detected.

B. 1H-NMR Spectroscopy (The Structural Lock)
  • Solvent: DMSO-d6.

  • Key Signals:

    • 
       2.05 ppm (s, 3H, -NHCOCH 3)
      
    • 
       2.25 ppm (s, 3H, Ar-CH 3)
      
    • 
       2.30 ppm (s, 3H, Ar-CH 3)
      
    • 
       7.3-7.5 ppm (Two singlets, para-protons on the aromatic ring).
      
  • Logic: The presence of two distinct aromatic singlets confirms the 1,2,4,5-substitution pattern, ruling out ortho-coupling isomers.

C. Mass Spectrometry (The Identity Lock)
  • Method: LC-MS (ESI+).

  • Target: [M+H]+ = 242.0/244.0 (1:1 ratio due to 79Br/81Br isotope pattern).

  • Logic: The specific isotope pattern provides definitive proof of mono-bromination.

Part 3: Visualization of Workflows

Synthesis & Qualification Logic

The following diagram illustrates the critical path from raw materials to a qualified reference standard, highlighting the "Go/No-Go" decision points mandated by ICH guidelines.

ReferenceStandardWorkflow RawMat Raw Material: 4-Bromo-2,5-dimethylaniline Synthesis Acetylation Reaction (Ac2O / AcOH / NaOAc) RawMat->Synthesis Crude Crude Product (Purity ~95%) Synthesis->Crude Recryst Recrystallization (EtOH/Water 95:5) Crude->Recryst Drying Vacuum Drying (50°C, 24h) Recryst->Drying Test_HPLC HPLC Purity Test Drying->Test_HPLC Test_NMR 1H-NMR Structure Check Drying->Test_NMR Test_KF Karl Fischer (Water) Drying->Test_KF Decision Meets Criteria? >99.5% Purity <0.5% Water Test_HPLC->Decision Test_NMR->Decision Test_KF->Decision FinalStd Primary Reference Standard (Qualified) Decision->FinalStd YES Reject Reject / Re-process Decision->Reject NO

Caption: Figure 1: Critical path workflow for converting raw aniline into a qualified Primary Reference Standard.

References

  • ICH Harmonised Tripartite Guideline. (2000). Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7. International Council for Harmonisation.[1] Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12217343, N-(4-Bromo-2,5-dimethylphenyl)acetamide. PubChem.[2][3][4] Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • United States Pharmacopeia (USP). (2023). General Chapter <11> Reference Standards. USP-NF. Link

  • European Medicines Agency. (2006). ICH Topic Q3A (R2) Impurities in New Drug Substances.[5]Link

Sources

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